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  • Product: 1-(4-Methoxy-2,6-dimethylphenyl)ethanone
  • CAS: 60999-76-0

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

An In-depth Technical Guide to 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Prepared by: Gemini, Senior Application Scientist Introduction 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, a member of the substituted acetophenone fa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(4-Methoxy-2,6-dimethylphenyl)ethanone, a member of the substituted acetophenone family, is a chemical compound of significant interest to the fields of synthetic organic chemistry and drug discovery. Its molecular architecture, featuring a sterically hindered ketone and an activated aromatic ring, presents a unique platform for the development of complex molecular targets. Substituted acetophenones are well-established as versatile building blocks and key intermediates in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients (APIs), fragrances, and agrochemicals.[1] The specific substitution pattern of this molecule—with two ortho-methyl groups flanking the acetyl function and a para-methoxy group—suggests potential for creating compounds with controlled conformations and metabolic stability, making it a valuable target for researchers and drug development professionals. This guide provides a comprehensive overview of its known and predicted properties, synthesis, and potential applications.

Compound Identification and Molecular Structure

Proper identification is the cornerstone of chemical research. The following section details the fundamental identifiers for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

  • IUPAC Name: 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

  • CAS Number: 1936082-20-0[2]

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol

  • Canonical SMILES: CC1=CC(=CC(=C1OC)C)C(=O)C

  • InChI Key: InChI=1S/C11H14O2/c1-6-4-8(12-3)5-7(2)10(6)9(1)13/h4-5H,1-3H3

Chemical Structure:

Physicochemical Properties

Direct experimental data for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is not widely available in public literature. However, we can infer its likely properties by examining closely related structural isomers. This comparative approach is essential for developing handling protocols and predicting behavior in reactions.

Property1-(4-Methoxy-2,6-dimethylphenyl)ethanone2',6'-Dimethoxyacetophenone1-(4-Methoxy-2-methylphenyl)ethanone
CAS Number 1936082-20-02040-04-2[3][4]24826-74-2
Molecular Formula C₁₁H₁₄O₂C₁₀H₁₂O₃C₁₀H₁₂O₂
Molecular Weight 178.23 g/mol 180.20 g/mol [4]164.20 g/mol
Physical Form Predicted: SolidSolid[4]Liquid
Melting Point Not available68-70 °C[3][4]116.5 °C
Boiling Point Not available135-136 °C / 2 mmHg[3][4]267 °C / 735 mmHg
Topological Polar Surface Area (TPSA) Predicted: 26.3 Ų35.5 Ų[5]Not available
LogP (Predicted) Not available1.8Not available

Synthesis and Reactivity

Proposed Synthesis Workflow

While specific synthesis routes for this exact molecule are not published, a logical and efficient pathway can be designed based on established organic chemistry principles, such as the one described for a related compound starting from an amino precursor.[6] A plausible multi-step synthesis starting from commercially available 2,6-dimethylanisole is outlined below.

The causality behind this experimental design is as follows:

  • Friedel-Crafts Acylation: This standard method introduces the acetyl group onto the electron-rich aromatic ring. The reaction is directed by the activating methoxy group, but the significant steric hindrance from the two ortho-methyl groups will strongly favor acylation at the para position (C4), which is unfortunately already occupied by the methoxy group. Therefore, a more viable route starts from a precursor like 2,6-dimethylphenol, which can be acylated via a Fries rearrangement, followed by methylation of the phenol and the other hydroxyl group. A more direct, albeit potentially lower-yielding, route would involve the direct acylation of 1,3-dimethylbenzene followed by subsequent functional group transformations.

A more robust proposed pathway is illustrated below:

Synthesis_Workflow Start 2,6-Dimethylaniline Step1 Protection (e.g., Ac₂O) Start->Step1 Amine Protection Step2 Friedel-Crafts Acylation (CH₃COCl, AlCl₃) Step1->Step2 Acylation Step3 Deprotection (Acid/Base Hydrolysis) Step2->Step3 Amine Regeneration Step4 Sandmeyer Reaction: 1. Diazotization (NaNO₂, HCl) 2. Hydrolysis (H₂O, Δ) Step3->Step4 NH₂ to OH Step5 Williamson Ether Synthesis (CH₃I, K₂CO₃) Step4->Step5 Methylation Product 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Step5->Product Final Product

Caption: Proposed multi-step synthesis pathway for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Core Reactivity Insights
  • Ketone Functional Group: The acetyl group's carbonyl is susceptible to nucleophilic attack. This allows for a range of reactions, including reduction to the corresponding alcohol, reductive amination to form amines, and condensation reactions like the aldol or Knoevenagel condensations.

  • Aromatic Ring: The benzene ring is electron-rich due to the activating effect of the para-methoxy group and the two ortho-methyl groups. However, the positions ortho to the powerful methoxy director are blocked by the methyl groups. The positions meta to the methoxy group (and ortho to the acetyl group) are sterically shielded. This steric hindrance is a critical feature, potentially making further electrophilic aromatic substitution challenging and highly selective. This property can be exploited to prevent unwanted side reactions, a valuable trait in multi-step syntheses.

Predicted Spectroscopic Profile

While experimental spectra are not publicly available, a theoretical spectroscopic profile can be predicted based on the molecule's structure. This is an invaluable tool for reaction monitoring and structural confirmation.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Two equivalent protons on the aromatic ring would appear as a single sharp singlet, likely in the range of δ 6.8-7.2 ppm.

    • Methoxy Protons: The three protons of the -OCH₃ group would produce a distinct singlet around δ 3.8-4.0 ppm.

    • Ring Methyl Protons: The six equivalent protons from the two methyl groups at C2 and C6 would yield a sharp singlet around δ 2.2-2.5 ppm.

    • Acetyl Protons: The three protons of the acetyl group (-COCH₃) would appear as a singlet, typically around δ 2.5-2.7 ppm.

  • ¹³C NMR (Carbon NMR):

    • The spectrum would show distinct signals for each unique carbon atom. Key predicted signals include the carbonyl carbon (δ > 190 ppm), the aromatic carbons attached to oxygen (δ ~160 ppm), other aromatic carbons (δ 120-140 ppm), the methoxy carbon (δ ~55 ppm), and the aliphatic methyl carbons (δ 20-30 ppm).

  • IR (Infrared) Spectroscopy:

    • C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl would be expected between 1680-1700 cm⁻¹.

    • C-O Stretch: A distinct band for the aryl-alkyl ether linkage should appear in the 1200-1250 cm⁻¹ region.

    • Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.

    • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A clear molecular ion peak would be expected at m/z = 178.

    • Key Fragmentation: A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the acetyl moiety, resulting in a stable acylium ion at m/z = 163. Another significant fragmentation could be the loss of the entire acetyl group ([M-43]⁺) at m/z = 135.

Safety, Handling, and Storage

Hazard CategoryGHS Classification (Inferred from Isomers)Recommended Precautions
Acute Toxicity May be harmful if swallowed or inhaled.Avoid ingestion and inhalation. Use in a well-ventilated area or with local exhaust ventilation.[8][9]
Skin Contact H315: Causes skin irritation.[10]Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[7] Wash thoroughly after handling.[7]
Eye Contact H319: Causes serious eye irritation.[10]Wear chemical safety goggles or a face shield.[7] Ensure eyewash stations are readily accessible.[8]
Respiratory H335: May cause respiratory irritation.[10]Avoid breathing dust or vapors. Use a NIOSH-approved respirator if ventilation is inadequate.[9]
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep away from strong oxidizing agents and strong bases.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][9]

Applications in Research and Drug Development

The true value of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone lies in its potential as a specialized chemical intermediate.

  • Scaffold for Drug Discovery: The acetophenone moiety is a common feature in many pharmaceutical compounds. This particular derivative provides a rigid scaffold with defined steric and electronic properties. The ortho-methyl groups can serve as "metabolic blockers," preventing enzymatic degradation at those positions, potentially increasing the in vivo half-life of a drug candidate. Furthermore, these groups lock the conformation of the acetyl group, which can be crucial for precise binding to a biological target.

  • Intermediate for Complex Syntheses: This compound is an ideal starting point for further chemical elaboration. The ketone can be transformed into a variety of other functional groups, while the aromatic ring, despite its steric hindrance, can potentially undergo directed metallation or other advanced synthetic transformations. Its use is analogous to how related compounds like 2',6'-Dimethoxyacetophenone are used in the preparation of specialized molecules like 4-fluororesorcinol.[3][12]

  • Materials Science: Aromatic ketones are sometimes used in the development of photoinitiators and as building blocks for specialized polymers. The unique substitution pattern of this molecule could impart specific thermal or photophysical properties to new materials.

References

  • 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 1-(2,4-Dimethoxyphenyl)ethanone. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Method of producing 1-(4 methoxy-phenyl)- butanone. (1967). Google Patents.
  • Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

  • Ethanone, 1-(3,4-dimethoxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

Sources

Exploratory

1-(4-Methoxy-2,6-dimethylphenyl)ethanone molecular weight and formula

An In-Depth Technical Guide to 1-(4-Methoxy-2,6-dimethylphenyl)ethanone For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, a substituted acetophenone, i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxy-2,6-dimethylphenyl)ethanone, a substituted acetophenone, is a chemical compound of increasing interest within the scientific community, particularly in the realms of synthetic organic chemistry and medicinal chemistry. Its unique structural architecture, featuring a methoxy and two methyl groups on the phenyl ring, imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and a discussion of its potential applications, grounded in established chemical principles and supported by relevant literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is fundamental to its application in research and development. These properties dictate its behavior in chemical reactions, its solubility in various solvents, and its potential biological interactions.

Molecular Structure and Weight

The molecular structure of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone consists of an ethanone (acetyl) group attached to a phenyl ring which is substituted with a methoxy group at the para-position (position 4) and two methyl groups at the ortho-positions (positions 2 and 6).

Based on this structure, the molecular formula and molecular weight have been determined:

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
IUPAC Name 1-(4-Methoxy-2,6-dimethylphenyl)ethanone
CAS Number 60999-76-0[1]
Predicted Physical Properties

While extensive experimental data for this specific molecule is not widely published, its physical properties can be reliably predicted based on its structure and comparison with analogous compounds such as 1-(4-methoxyphenyl)ethanone and various dimethylphenyl derivatives.[2][3]

PropertyPredicted ValueRationale
Appearance White to off-white crystalline solidTypical for acetophenone derivatives.[4]
Melting Point Moderately highThe symmetrical substitution and potential for crystal packing would suggest a higher melting point than simpler acetophenones.
Boiling Point ElevatedThe increased molecular weight and polarity due to the methoxy and carbonyl groups would lead to a higher boiling point.
Solubility Soluble in common organic solvents (e.g., ethanol, ether, acetone); slightly soluble in water.The hydrophobic phenyl ring and methyl groups dominate, while the polar carbonyl and methoxy groups provide some limited aqueous solubility.[4]
Stability Stable under normal laboratory conditions.Should be stored away from strong oxidizing agents and direct light to prevent degradation.[4]

Synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone: A Proposed Experimental Protocol

The synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone can be achieved through a Friedel-Crafts acylation of 3,5-dimethylanisole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring. The choice of Lewis acid catalyst and reaction conditions is critical to achieving a high yield and purity of the desired product.

Reaction Principle

The Friedel-Crafts acylation involves the reaction of an acylating agent (acetyl chloride or acetic anhydride) with an aromatic compound (3,5-dimethylanisole) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The methoxy group is a strong activating group and directs the substitution to the ortho and para positions. However, due to the steric hindrance from the two methyl groups at positions 3 and 5, the acylation is expected to occur at the less hindered position 4, relative to the acetyl group, which is para to the methoxy group.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Reactant1 3,5-Dimethylanisole Reaction Friedel-Crafts Acylation (Dichloromethane, 0°C to RT) Reactant1->Reaction Reactant2 Acetyl Chloride Reactant2->Reaction Catalyst Aluminum Chloride (AlCl₃) Catalyst->Reaction Catalyst Quench Quenching with HCl (aq) Reaction->Quench Reaction Mixture Extract Extraction with Ethyl Acetate Quench->Extract Dry Drying over Na₂SO₄ Extract->Dry Purify Column Chromatography Dry->Purify Product 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Purify->Product Purified Product

Caption: Workflow for the synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: To the cooled suspension, add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel. After the addition is complete, add 3,5-dimethylanisole (1.0 equivalent) dissolved in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Potential Applications in Research and Drug Development

Substituted acetophenones are versatile building blocks in organic synthesis, and 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is no exception. Its structural motifs suggest several potential applications:

  • Pharmaceutical Intermediates: The acetophenone moiety is a common feature in many biologically active compounds. This molecule can serve as a precursor for the synthesis of novel therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs.[2][5] The methoxy and dimethylphenyl substitutions can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

  • Agrochemical Synthesis: Similar to its applications in pharmaceuticals, this compound can be a key starting material for the development of new pesticides, herbicides, and plant growth regulators.[4][5] The specific substitution pattern can influence the compound's efficacy and selectivity towards target organisms.

  • Fragrance and Flavor Industry: Many acetophenone derivatives possess pleasant aromas and are used in the formulation of perfumes, soaps, and other cosmetic products.[4] The unique scent profile of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone could be explored for such applications.

  • UV Absorbers and Stabilizers: The aromatic ketone structure is known to absorb UV radiation, making such compounds useful in sunscreens and as photostabilizers in polymers and coatings.[4][5] The electronic properties conferred by the methoxy and methyl groups can be fine-tuned to absorb specific wavelengths of UV light.

Conclusion

1-(4-Methoxy-2,6-dimethylphenyl)ethanone is a compound with significant potential as a versatile intermediate in various fields of chemical science. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The unique substitution pattern on the phenyl ring provides a platform for the development of novel molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. Further investigation into the reactivity and biological activity of this compound and its derivatives is warranted to fully exploit its potential.

References

  • PubChem. 1-(4-hydroxy-2,6-dimethylphenyl)ethanone. [Link]

  • Vinati Organics. 4-Methoxy Acetophenone (CAS 100-06-1). [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of the aromatic ketone, 1-(4-Methoxy-2,6-dimethylph...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of the aromatic ketone, 1-(4-Methoxy-2,6-dimethylphenyl)ethanone (CAS No. 60999-76-0). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed prediction and interpretation of its spectral data. This guide serves as a valuable resource for researchers in chemical synthesis, drug discovery, and materials science, offering insights into the structural elucidation of polysubstituted acetophenones. Methodologies for spectral acquisition are detailed, and theoretical data is presented in a clear, tabular format, supported by explanatory diagrams and citations to authoritative sources.

Introduction: The Structural Significance of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

1-(4-Methoxy-2,6-dimethylphenyl)ethanone is a polysubstituted aromatic ketone. The strategic placement of a methoxy group and two methyl groups on the phenyl ring, in addition to the acetyl group, results in a unique electronic and steric environment. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and potential interactions in biological and chemical systems. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a fingerprint unique to the compound's structure.

This guide will systematically explore the predicted spectroscopic data for this molecule across three key analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Each section will detail the theoretical basis for the predicted spectral features, present the data in a structured format, and provide a standardized experimental protocol for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information about the number of different types of protons and their neighboring protons. For 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, we can predict the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
Aromatic Protons (H-3, H-5)~6.6 - 6.8Singlet2HThe two aromatic protons are equivalent due to the symmetrical substitution pattern. They are shielded by the electron-donating methoxy and methyl groups, shifting them upfield.
Methoxy Protons (-OCH₃)~3.8Singlet3HThis is a typical chemical shift for methoxy groups on an aromatic ring.
Methyl Protons (Ar-CH₃)~2.2 - 2.4Singlet6HThe two methyl groups are equivalent and their protons will appear as a single peak. The proximity to the aromatic ring causes a slight downfield shift compared to aliphatic methyl groups.
Acetyl Protons (-COCH₃)~2.5Singlet3HThe electron-withdrawing nature of the carbonyl group deshields these protons, resulting in a downfield shift.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
Carbonyl Carbon (C=O)~200 - 205The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.
C1 (ipso-acetyl)~138 - 142This quaternary carbon is attached to the electron-withdrawing acetyl group.
C2, C6 (ipso-methyl)~135 - 139These quaternary carbons are attached to the methyl groups.
C3, C5~112 - 116These carbons are shielded by the ortho and para electron-donating groups.
C4 (ipso-methoxy)~160 - 165This quaternary carbon is attached to the strongly electron-donating methoxy group, causing a significant downfield shift.
Methoxy Carbon (-OCH₃)~55A typical chemical shift for a methoxy carbon attached to an aromatic ring.
Methyl Carbons (Ar-CH₃)~20 - 25These carbons are in the typical range for methyl groups attached to an aromatic ring.
Acetyl Carbon (-COCH₃)~30 - 35The carbonyl group's influence shifts this carbon slightly downfield.
Experimental Protocol: NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters.

    • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon atom, simplifying the spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Structural Elucidation Workflow

NMR_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Integration Integration Ratios (Proton Count) Structure Proposed Structure of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone H_Integration->Structure Confirms proton ratios H_ChemShift Chemical Shifts (Electronic Environment) H_ChemShift->Structure Identifies proton types H_Multiplicity Multiplicity (Neighboring Protons) H_Multiplicity->Structure Determines proton connectivity C_NumSignals Number of Signals (Unique Carbons) C_NumSignals->Structure Confirms carbon count C_ChemShift Chemical Shifts (Functional Groups) C_ChemShift->Structure Identifies carbon types

Caption: Workflow for structural elucidation using NMR data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups.

Predicted IR Spectral Data

The IR spectrum of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is predicted to show the following key absorption bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~2960-2850C-H stretchAliphatic (CH₃)Medium to Strong
~1685-1665C=O stretchAromatic KetoneStrong
~1600, ~1475C=C stretchAromatic RingMedium
~1250, ~1050C-O stretchAryl Ether (-OCH₃)Strong

The C=O stretching frequency for an aromatic ketone is typically lower than that of a saturated ketone (around 1715 cm⁻¹) due to conjugation with the aromatic ring.[1][2]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

Predicted Mass Spectrum and Fragmentation Pattern

For 1-(4-Methoxy-2,6-dimethylphenyl)ethanone (Molecular Formula: C₁₁H₁₄O₂, Molecular Weight: 178.23 g/mol ), the following key ions are predicted in the electron ionization (EI) mass spectrum:

m/z Proposed Fragment Ion Structure of Fragment
178Molecular Ion [M]⁺[C₁₁H₁₄O₂]⁺
163[M - CH₃]⁺[C₁₀H₁₁O₂]⁺
135[M - COCH₃]⁺[C₉H₁₁O]⁺
43[CH₃CO]⁺Acetyl Cation

The fragmentation of acetophenones often involves cleavage of the bonds adjacent to the carbonyl group.[3] The loss of a methyl group (15 Da) to form a stable acylium ion is a common pathway. Another significant fragmentation would be the loss of the entire acetyl group (43 Da).

MS_Fragmentation MolIon [M]⁺˙ m/z = 178 Frag1 [M - CH₃]⁺ m/z = 163 MolIon->Frag1 - •CH₃ Frag2 [M - COCH₃]⁺ m/z = 135 MolIon->Frag2 - •COCH₃ Frag3 [CH₃CO]⁺ m/z = 43 MolIon->Frag3 α-cleavage

Caption: Predicted major fragmentation pathways for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Inject a small volume of the solution into the GC inlet. The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis:

    • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

    • In the ion source (typically using electron ionization), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparisons with analogous structures, offer a robust framework for the identification and characterization of this compound. The provided experimental protocols outline the standard procedures for obtaining high-quality spectral data. This guide is intended to be a valuable resource for scientists and researchers, facilitating the structural confirmation and purity assessment of this and related polysubstituted acetophenones in various research and development endeavors.

References

  • CDN. Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). [Link]

  • Canadian Science Publishing. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2017-09-01). [Link]

  • StudyRaid. Understand mass Spectrometry Fragmentation of Acetophenone. [Link]

  • YouTube. Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. (2021-02-13). [Link]

Sources

Exploratory

Synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone from starting materials

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Abstract This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(4-Methoxy-2,6-dimethylphen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, a substituted acetophenone with potential applications as a key intermediate in pharmaceutical and materials science research. The primary focus is on the classical and most direct method, the Friedel-Crafts acylation of 3,5-dimethylanisole. This guide elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the critical parameters that influence reaction outcomes. Alternative synthetic strategies, including palladium-catalyzed cross-coupling and Grignard reactions, are also explored to offer a broader perspective on available methodologies. The content is structured to deliver both theoretical understanding and practical, actionable insights for laboratory synthesis.

Introduction and Retrosynthetic Analysis

1-(4-Methoxy-2,6-dimethylphenyl)ethanone is an aromatic ketone characterized by a highly substituted phenyl ring. The strategic placement of two methyl groups ortho to the acetyl moiety and a methoxy group in the para position makes it a valuable synthon for constructing complex molecular architectures where steric and electronic factors must be precisely controlled. Its structure is a common feature in various biologically active molecules.[1][2]

A retrosynthetic analysis of the target molecule reveals several logical disconnections for its synthesis. The most apparent disconnection is the C-C bond between the aromatic ring and the carbonyl carbon of the acetyl group. This suggests an electrophilic aromatic substitution pathway, such as a Friedel-Crafts acylation, or a transition-metal-catalyzed cross-coupling reaction.

G cluster_0 Retrosynthetic Pathways TM 1-(4-Methoxy-2,6-dimethylphenyl)ethanone FCA_Dis Friedel-Crafts Acylation TM->FCA_Dis C(aryl)-C(acyl) disconnection CC_Dis Cross-Coupling TM->CC_Dis C(aryl)-C(acyl) disconnection GR_Dis Grignard Reaction TM->GR_Dis C(aryl)-C(acyl) disconnection SM1 3,5-Dimethylanisole FCA_Dis->SM1 Precursors SM2 Acetyl Chloride / Acetic Anhydride FCA_Dis->SM2 Precursors SM3 (4-Methoxy-2,6-dimethylphenyl)boronic acid CC_Dis->SM3 Precursors SM4 Acyl Halide CC_Dis->SM4 Precursors SM5 4-Bromo-3,5-dimethylanisole GR_Dis->SM5 Precursors SM6 Acylating Agent GR_Dis->SM6 Precursors

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most direct and industrially scalable method for the synthesis of aryl ketones. This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3]

Causality and Mechanistic Insight

The reaction proceeds through the generation of a highly electrophilic acylium ion from the interaction between the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

Mechanism:

  • Formation of Acylium Ion: The Lewis acid coordinates to the halogen of the acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CO⁺).

  • Electrophilic Attack: The electron-rich ring of 3,5-dimethylanisole acts as a nucleophile, attacking the acylium ion. The methoxy group is a powerful activating, ortho-para directing group, while the two methyl groups are weaker ortho-para directors. The combined directing effects and steric hindrance from the C2 and C6 methyl groups strongly favor electrophilic attack at the C4 position (para to the methoxy group). This attack transiently disrupts the aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Rearomatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. The Lewis acid catalyst forms a complex with the product ketone, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[3]

G Start Acetyl Chloride + AlCl₃ Acylium Acylium Ion [CH₃C≡O]⁺ + AlCl₄⁻ Start->Acylium Step 1: Electrophile Generation Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Step 2: Nucleophilic Attack Anisole 3,5-Dimethylanisole Anisole->Sigma Step 2: Nucleophilic Attack Product_Complex Product-Catalyst Complex Sigma->Product_Complex Step 3: Deprotonation (Rearomatization) Workup Aqueous Workup (e.g., H₂O / HCl) Product_Complex->Workup Final_Product 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Workup->Final_Product Liberation of Product

Caption: Mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the Friedel-Crafts acylation of activated aromatic rings.[3][4]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3,5-Dimethylanisole136.195.00 g (5.15 mL)36.71.0
Aluminum Chloride (AlCl₃)133.345.38 g40.41.1
Acetyl Chloride (CH₃COCl)78.503.17 g (2.88 mL)40.41.1
Dichloromethane (DCM)-100 mL--
Hydrochloric Acid (conc.)-~10 mL--
Water / Ice-~100 mL--
5% NaOH Solution-~30 mL--
Brine-~30 mL--
Anhydrous MgSO₄-As needed--

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (5.38 g). Suspend the AlCl₃ in dry dichloromethane (50 mL) under a nitrogen atmosphere.

  • Catalyst Activation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (2.88 mL) dropwise to the stirred suspension over 10-15 minutes. Stir the mixture for an additional 20 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve 3,5-dimethylanisole (5.00 g) in dry dichloromethane (50 mL) and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly quench the reaction by adding crushed ice (~50 g), followed by the dropwise addition of concentrated HCl (10 mL) to dissolve the aluminum salts. Caution: This process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (50 mL), 5% aqueous NaOH solution (30 mL), and brine (30 mL).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most direct route, other modern and classical methods offer alternative pathways that may be advantageous depending on substrate availability and desired functional group tolerance.

Suzuki Cross-Coupling

Palladium-catalyzed Suzuki cross-coupling is a powerful method for forming C-C bonds.[5][6] This approach involves coupling an organoboron compound with an organohalide. For this synthesis, (4-Methoxy-2,6-dimethylphenyl)boronic acid would be coupled with an acyl chloride.

Advantages:

  • High functional group tolerance.[7][8]

  • Mild reaction conditions compared to Friedel-Crafts.[9]

Workflow:

  • Synthesis of Boronic Acid: Prepare (4-Methoxy-2,6-dimethylphenyl)boronic acid from 4-bromo-3,5-dimethylanisole via lithiation followed by reaction with a trialkyl borate.

  • Suzuki Coupling: Couple the synthesized boronic acid with acetyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., toluene or dioxane).[6]

G Start 4-Bromo-3,5-dimethylanisole Step1 1. n-BuLi 2. B(OR)₃ 3. H₃O⁺ Start->Step1 BoronicAcid (4-Methoxy-2,6-dimethylphenyl)boronic acid Step1->BoronicAcid Step2 Acetyl Chloride, Pd(0) catalyst, Base BoronicAcid->Step2 Product Target Molecule Step2->Product

Caption: Workflow for Suzuki cross-coupling synthesis.

Grignard Reaction

A classic organometallic approach involves the synthesis of a Grignard reagent from an aryl halide, followed by its reaction with an acylating agent.[10]

Workflow:

  • Grignard Reagent Formation: React 4-bromo-3,5-dimethylanisole with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 4-Methoxy-2,6-dimethylphenylmagnesium bromide.

  • Acylation: React the freshly prepared Grignard reagent with acetyl chloride or acetic anhydride at low temperature.[11] A subsequent aqueous workup is required.

Causality: The Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acylating agent. The primary challenge is preventing the over-addition of a second equivalent of the Grignard reagent to the ketone product, which can be mitigated by using a less reactive acylating agent and maintaining low temperatures.

Conclusion

The synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is most efficiently achieved via the Friedel-Crafts acylation of 3,5-dimethylanisole. This method is direct, utilizes readily available starting materials, and is well-established in organic synthesis. The regiochemical outcome is highly predictable due to the strong directing effects of the methoxy substituent and the steric hindrance imposed by the ortho-methyl groups. While alternative methods like Suzuki coupling and Grignard reactions provide viable pathways with their own distinct advantages, the Friedel-Crafts acylation remains the preferred route for its operational simplicity and cost-effectiveness in many research and development settings.

References

  • ResearchGate. Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid.
  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • ACS Publications.
  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II.
  • ACS Publications. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides.
  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides.
  • Organic Chemistry Portal. Wittig Reaction.
  • KPU Pressbooks. 2.8 The Wittig Reaction – Organic Chemistry II.
  • Books Gateway. Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • Chemistry LibreTexts. The Wittig Reaction.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.
  • Chem-Impex. 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone.
  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Alfa Chemistry. Heck Reaction.
  • Organic Chemistry Portal. Heck Reaction.
  • Benchchem. Synthesis routes of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone.
  • Wikipedia. Heck reaction.
  • Wikipedia.
  • Thermo Fisher Scientific.
  • ChemicalBook. 1-(4-METHOXY-2,6-DIMETHYLPHENYL)ETHANONE | 60999-76-0.
  • FRIEDEL CRAFTS ACYLATION OF 3,5-DIMETHYL ANISOLE STUDY OF REACTIVITY AND ISOMER DISTRIBUTION.
  • YouTube.
  • 13 Friedel-Crafts Acyl
  • A2B Chem. 1-(4-Methoxyphenyl)ethanone.
  • Sigma-Aldrich.
  • Friedel-Crafts Acyl
  • OrgoSolver.
  • chemicalbook. 1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone synthesis.
  • Benchchem. Synthesis routes of 1-(4-Amino-2,6-dimethylphenyl)ethanone.
  • University of Liverpool.
  • NIH. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Brainly.
  • Organic Syntheses Procedure. Organic Syntheses Procedure.
  • Parchem. 1-(4-Methoxy-2,6-dimethylphenyl)ethanone (Cas 1936082-20-0).
  • PubChem. 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone.
  • Aroon Chande. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
  • FooDB. Showing Compound 4'-Methoxyacetophenone (FDB010502).

Sources

Foundational

A Technical Guide to 1-(4-Methoxy-2,6-dimethylphenyl)ethanone: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 1-(4-methoxy-2,6-dimethylphenyl)ethanone, a polysubstituted aromatic ketone. Due to the limited direct research on this specific molecule, this document...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxy-2,6-dimethylphenyl)ethanone, a polysubstituted aromatic ketone. Due to the limited direct research on this specific molecule, this document establishes a foundational understanding by exploring its synthesis via established chemical reactions, predicting its physicochemical and spectroscopic properties, and inferring its potential biological activities based on a comparative analysis of structurally related acetophenone derivatives. This guide is intended for researchers and professionals in drug discovery and chemical synthesis, offering insights into the potential of this compound as a building block for novel chemical entities.

Introduction

Substituted acetophenones are a pivotal class of organic compounds, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The specific substitution pattern on the phenyl ring significantly influences the molecule's chemical reactivity and biological activity. 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, with its methoxy and ortho-dimethyl substitution, presents a unique electronic and steric profile. The electron-donating methoxy group at the para position activates the ring, while the two methyl groups flanking the acetyl moiety introduce steric hindrance that can direct reaction pathways and influence interactions with biological targets.

While direct literature on 1-(4-methoxy-2,6-dimethylphenyl)ethanone is scarce, its structural analogs have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities.[2] This guide, therefore, aims to synthesize the available information on related compounds to provide a robust starting point for future research and development involving this promising chemical scaffold.

Synthesis and Mechanism

The most direct and industrially scalable method for the synthesis of 1-(4-methoxy-2,6-dimethylphenyl)ethanone is the Friedel-Crafts acylation of 3,5-dimethylanisole.[3] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[4]

Proposed Synthetic Pathway

The reaction proceeds by activating 3,5-dimethylanisole with a Lewis acid, such as aluminum chloride (AlCl₃), and then introducing the acetyl group using acetyl chloride (CH₃COCl) or acetic anhydride. The methoxy group is a strong activating and ortho-, para-directing group. Due to the steric hindrance from the two meta-methyl groups, the acylation is highly likely to occur at the para position (C4), which is sterically more accessible than the ortho positions (C2, C6).

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3,5-Dimethylanisole Reaction_Vessel Friedel-Crafts Acylation 3,5-Dimethylanisole->Reaction_Vessel + Acetyl Chloride Acetyl Chloride->Reaction_Vessel + AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel Solvent e.g., Dichloromethane Solvent->Reaction_Vessel Target_Molecule 1-(4-Methoxy-2,6- dimethylphenyl)ethanone Reaction_Vessel->Target_Molecule Yields caption Proposed synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Caption: Proposed synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from standard Friedel-Crafts acylation procedures for anisole and its derivatives.[5][6]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq).

  • Solvent Addition: Add a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.

  • Reactant Addition: Slowly add acetyl chloride (1.1 eq) to the stirred suspension. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.

  • Substrate Addition: Dissolve 3,5-dimethylanisole (1.0 eq) in a small amount of the dry solvent and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 5% sodium hydroxide solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure 1-(4-methoxy-2,6-dimethylphenyl)ethanone.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 1-(4-methoxy-2,6-dimethylphenyl)ethanone are presented below, with a comparison to closely related analogs to illustrate the effects of the substitution pattern.

Property1-(4-Methoxy-2,6-dimethylphenyl)ethanone1-(4-Methoxyphenyl)ethanone1-(4-Methoxy-2-methylphenyl)ethanone
CAS Number 60999-76-0100-06-124826-74-2
Molecular Formula C₁₁H₁₄O₂C₉H₁₀O₂C₁₀H₁₂O₂
Molecular Weight 178.23 g/mol 150.17 g/mol 164.20 g/mol
Boiling Point Not available258 °C267 °C
Melting Point Not available38-40 °C116.5 °C
Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are expected.[7][8][9]

  • ¹H NMR:

    • A singlet for the acetyl protons (-COCH₃) around δ 2.5-2.6 ppm.

    • A singlet for the two equivalent aromatic protons at the C3 and C5 positions.

    • A singlet for the methoxy group protons (-OCH₃) around δ 3.8-3.9 ppm.

    • A singlet for the two equivalent methyl groups at C2 and C6.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C=O) in the range of δ 197-200 ppm.

    • Signals for the aromatic carbons, with the carbon attached to the methoxy group being the most shielded and the carbon attached to the acetyl group being deshielded.

    • A signal for the acetyl methyl carbon around δ 26-27 ppm.

    • A signal for the methoxy carbon around δ 55-56 ppm.

    • A signal for the two equivalent ring methyl carbons.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1670-1685 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons.

    • C-O stretching for the methoxy group.

Potential Biological Activities and Applications

While 1-(4-methoxy-2,6-dimethylphenyl)ethanone itself has not been extensively studied, the acetophenone scaffold is a well-established pharmacophore. The biological activities of its analogs suggest several promising avenues for investigation.

  • Antimicrobial and Antifungal Activity: Chalcones derived from hydroxy-methoxy-acetophenones have shown significant antibacterial and antifungal properties.[10] The title compound could serve as a precursor for such chalcones.

  • Anti-inflammatory and Antioxidant Properties: Many natural and synthetic acetophenones, particularly those with hydroxyl and methoxy substituents, exhibit potent anti-inflammatory and antioxidant activities.[2] The methoxy group can participate in stabilizing radical species, contributing to antioxidant potential.

  • Anticancer Activity: Derivatives of 2-hydroxy-4-methoxyacetophenone have been synthesized and evaluated as potential anticancer agents, showing cytotoxicity against various cancer cell lines.[10] The specific substitution pattern of 1-(4-methoxy-2,6-dimethylphenyl)ethanone could be explored for the development of novel cytotoxic agents.

  • Herbicidal Activity: Certain substituted acetophenones are known to have herbicidal properties, inhibiting plant growth.[1][11] This suggests a potential application in agrochemical research.

The unique steric hindrance provided by the ortho-dimethyl groups could lead to derivatives with high selectivity for specific biological targets, a desirable trait in modern drug design.

Conclusion

1-(4-methoxy-2,6-dimethylphenyl)ethanone is a molecule of significant interest due to its unique substitution pattern on the versatile acetophenone scaffold. While direct experimental data is limited, this guide has outlined a reliable synthetic pathway via Friedel-Crafts acylation, predicted its key physicochemical and spectroscopic characteristics, and highlighted its potential in medicinal and agricultural chemistry based on the activities of its structural analogs. It is our hope that this technical guide will serve as a valuable resource for researchers, stimulating further investigation into this compound and its derivatives to unlock their full potential.

References

  • Synthesis and Biological Activity of 2-Hydroxy-4-Methoxy Acetophenone Condensed the Aminobenzenearsonic Acid. ResearchGate. Available from: [Link]

  • PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. Available from: [Link]

  • Synthesis of p-methoxyacetophenone from anisole. NOP. Available from: [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. Available from: [Link]

  • Characterization Data for Products. The Royal Society of Chemistry. Available from: [Link]

  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. Available from: [Link]

  • 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. Available from: [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI. Available from: [Link]

  • Synthesis and physiological activity of thiophenes and furans with 3- and 4-methoxyacetophenone derivatives. PubMed. Available from: [Link]

  • Friedel Craft's Reaction | Acylation | Anisole | 2-methoxy acetophenone. YouTube. Available from: [Link]

  • Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. The Royal Society of Chemistry. Available from: [Link]

  • Method for synthesizing metoxyl acetophenone. Google Patents.
  • Acetophenone synthesis in various solvents a. ResearchGate. Available from: [Link]

  • The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications (RSC Publishing). Available from: [Link]

  • FRIEDEL CRAFTS ACYLATION OF 3,5-DIMETHYL ANISOLE STUDY OF REACTIVITY AND ISOMER DISTRIBUTION. University of Basrah. Available from: [Link]

  • Friedel-Crafts Acylation. Available from: [Link]

  • Friedel-Crafts Acylation. Available from: [Link]

  • Synthesis of Functionalized Acetophenone. ResearchGate. Available from: [Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. Available from: [Link]

  • p-substituted acetophenone benzoylhydrazones: Topics by Science.gov. Science.gov. Available from: [Link]

  • Synthetic Approach to Polysubstituted Furans: An Efficient Addition/Oxidative Cyclization of Alkynoates and 1,3-Dicarbonyl Compounds. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Polysubstituted Ferrocenesulfoxides. MDPI. Available from: [Link]

Sources

Exploratory

A Technical Guide to 1-(4-Methoxy-2,6-dimethylphenyl)ethanone for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone (CAS No. 60999-76-0), a substituted acetophenone derivative of interest to researchers in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone (CAS No. 60999-76-0), a substituted acetophenone derivative of interest to researchers in medicinal chemistry and drug discovery. This document details its chemical properties, commercial availability, synthesis, quality control, and potential applications, offering a valuable resource for scientists working with this compound.

Chemical Identity and Properties

1-(4-Methoxy-2,6-dimethylphenyl)ethanone is an aromatic ketone characterized by a methoxy group and two methyl groups on the phenyl ring. This substitution pattern influences its steric and electronic properties, making it a unique building block in organic synthesis.

Key Chemical Properties:

PropertyValueSource
CAS Number 60999-76-0[1][2], [3]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
MDL Number MFCD04147287[1]

Structure:

Caption: Chemical structure of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Commercial Availability

Identifying reliable commercial suppliers is a critical first step in any research project. 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is available from several chemical suppliers, primarily those specializing in research and development compounds.

Table of Commercial Suppliers:

SupplierWebsiteNotes
AlichemListed on ChemicalBook[1]
CrysdotListed on ChemicalBook[1]
Rieke MetalsListed on ChemicalBook[1]

Note: Availability and purity may vary. Researchers should contact suppliers directly for the most current information.

Synthesis and Potential Impurities

Hypothetical Synthesis Workflow:

G start Starting Materials: 3,5-Dimethylanisole Acetyl Chloride reaction Friedel-Crafts Acylation start->reaction lewis_acid Lewis Acid Catalyst (e.g., AlCl₃) lewis_acid->reaction quench Reaction Quench (e.g., ice-water, dilute HCl) reaction->quench extraction Work-up: Solvent Extraction (e.g., Ethyl Acetate) quench->extraction purification Purification: Column Chromatography extraction->purification product Final Product: 1-(4-Methoxy-2,6- dimethylphenyl)ethanone purification->product

Caption: A plausible synthetic workflow for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Discussion of Potential Impurities:

The primary challenge in this synthesis is controlling the regioselectivity of the acylation. Due to the directing effects of the methoxy and methyl groups, several isomeric impurities could be formed.

  • Positional Isomers: Acylation could potentially occur at other positions on the aromatic ring, leading to isomers that may be difficult to separate from the desired product.

  • Unreacted Starting Materials: Incomplete reaction could result in the presence of residual 3,5-dimethylanisole.

  • Byproducts from Catalyst: The Lewis acid catalyst can promote side reactions, leading to various byproducts.

Quality Control and Analytical Methods

To ensure the identity and purity of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, a suite of analytical techniques should be employed.

Recommended Analytical Workflow:

G sample Received Sample of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone nmr ¹H and ¹³C NMR Spectroscopy sample->nmr hplc HPLC Analysis sample->hplc ms Mass Spectrometry (GC-MS or LC-MS) sample->ms ftir FTIR Spectroscopy (Optional) sample->ftir identity Structural Confirmation nmr->identity purity Purity Assessment hplc->purity ms->identity final Qualified for Use in Research identity->final purity->final

Caption: A comprehensive analytical workflow for quality control.

Experimental Protocols:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure and assess for the presence of isomeric impurities.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the two methyl group protons, and the acetyl protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, which is crucial for confirming the substitution pattern of the aromatic ring.

2. High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the compound.

  • Method: A reversed-phase HPLC method using a C18 column is generally a good starting point. A mobile phase gradient of water and acetonitrile or methanol, both with 0.1% formic acid or trifluoroacetic acid, can be used to elute the compound and any impurities.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

3. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the compound.

  • Method: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.

  • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone (178.23 g/mol ).

Applications in Research and Drug Development

While specific applications for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone are not extensively documented in the readily available literature, its structural features suggest its potential as an intermediate in the synthesis of more complex molecules. Acetophenone derivatives, in general, are valuable precursors in the pharmaceutical industry for the synthesis of a wide range of therapeutic agents.[4][5] The unique substitution pattern of this particular molecule could be leveraged to create novel compounds with specific biological activities.

For instance, related methoxy- and dimethyl-substituted aromatic compounds have been investigated for a variety of biological activities, including their role as intermediates in the development of anti-inflammatory and analgesic drugs.[4] The steric hindrance provided by the two ortho-methyl groups could be used to control the conformation of larger molecules, which is a key aspect of rational drug design.

Conclusion

1-(4-Methoxy-2,6-dimethylphenyl)ethanone is a specialized chemical intermediate with potential for use in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties, availability, and recommended analytical procedures to ensure its quality for research purposes. As with any chemical, researchers should consult the safety data sheet (SDS) from their supplier and handle the compound with appropriate personal protective equipment in a well-ventilated area.

References

  • LookChem. Cas 60999-76-0,1-(4-METHOXY-2,6-DIMETHYLPHENYL)ETHANONE. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory-Scale Synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Abstract This document provides a comprehensive, technically detailed guide for the laboratory synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. The primary synthetic strategy discussed is the Friedel-Crafts acylati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the laboratory synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. The primary synthetic strategy discussed is the Friedel-Crafts acylation of 3,5-dimethylanisole. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization of the final product.

Introduction

1-(4-Methoxy-2,6-dimethylphenyl)ethanone is a ketone derivative that serves as a valuable intermediate in the synthesis of various organic compounds. Its structural features, including the electron-donating methoxy and methyl groups on the aromatic ring, influence its reactivity and make it a useful building block in medicinal chemistry and materials science. The synthesis of this compound is a practical illustration of a classic electrophilic aromatic substitution reaction.

Chosen Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is the Friedel-Crafts acylation of 3,5-dimethylanisole.[1] This reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the aromatic ring of 3,5-dimethylanisole using an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4][5]

Mechanistic Insights

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[2][3][4][5][6]

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, reacts with acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺). This is the key reactive species that will attack the aromatic ring.[3][4][5]

  • Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethylanisole acts as a nucleophile and attacks the acylium ion. The methoxy and dimethyl groups are ortho-, para-directing and activating. Due to steric hindrance from the two methyl groups at positions 2 and 6, the acylation is directed to the para position (position 4) relative to the methoxy group. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

  • Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the newly added acetyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often forms a complex with the ketone product, necessitating the use of stoichiometric amounts.[4][6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Acetyl_Chloride CH₃COCl Acylium_Ion CH₃CO⁺ (Acylium Ion) + AlCl₄⁻ Acetyl_Chloride->Acylium_Ion Reaction AlCl3_cat AlCl₃ (Lewis Acid) 3,5-Dimethylanisole 3,5-Dimethylanisole Sigma_Complex Sigma Complex (Resonance Stabilized) 3,5-Dimethylanisole->Sigma_Complex Attack on Acylium Ion Product 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Sigma_Complex->Product Deprotonation AlCl4_minus AlCl₄⁻ G cluster_0 Reaction Setup cluster_1 Addition of Reagents cluster_2 Reaction and Quenching cluster_3 Workup and Purification Setup Assemble dry three-necked flask with stirrer, dropping funnel, and condenser. Add_AlCl3 Add AlCl₃ and DCM to the flask. Setup->Add_AlCl3 Cool Cool the flask in an ice bath. Add_AlCl3->Cool Prepare_Solution Prepare a solution of 3,5-dimethylanisole and acetyl chloride in DCM. Add_Slowly Add the solution dropwise to the cooled AlCl₃ suspension. Prepare_Solution->Add_Slowly Stir Stir at 0°C for 30 min, then at room temperature for 2h. Quench Slowly pour the reaction mixture over crushed ice and 1M HCl. Stir->Quench Extract Extract with DCM in a separatory funnel. Wash Wash the organic layer with NaHCO₃ and brine. Extract->Wash Dry Dry over MgSO₄ and filter. Wash->Dry Evaporate Remove solvent using a rotary evaporator. Dry->Evaporate Purify Purify the crude product (e.g., by column chromatography). Evaporate->Purify

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Addition of Catalyst: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (6.1 g, 0.0457 mol) to the flask, followed by 20 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask in an ice bath with stirring.

  • Preparation of Reagent Solution: In the dropping funnel, prepare a solution of 3,5-dimethylanisole (5.0 g, 0.0367 mol) and acetyl chloride (3.2 mL, 0.0446 mol) in 30 mL of anhydrous DCM.

  • Addition of Reagents: Add the solution from the dropping funnel to the cooled and stirred suspension of aluminum chloride in DCM dropwise over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to proceed at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice (approx. 50 g) and 50 mL of 1 M HCl with vigorous stirring. This will hydrolyze the aluminum chloride complex and quench the reaction.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash successively with 30 mL of saturated sodium bicarbonate solution (caution: effervescence) and 30 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All operations should be conducted in a well-ventilated chemical fume hood. * Acetyl Chloride: Acetyl chloride is highly flammable, corrosive, and reacts violently with water. [7][8][9][10]It should be handled with extreme care under anhydrous conditions.

  • Aluminum Chloride: Anhydrous aluminum chloride is a corrosive solid that reacts vigorously with water, releasing HCl gas. Handle it in a dry environment.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Quenching: The quenching step is highly exothermic. Perform it slowly and with efficient cooling.

Characterization of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

The identity and purity of the synthesized compound can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic peaks for the aromatic protons, the methoxy group protons, the two methyl group protons, and the acetyl group protons.

    • ¹³C NMR spectroscopy will show distinct signals for each unique carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.

Expected Results and Troubleshooting
  • Yield: The expected yield of the purified product is typically in the range of 70-85%.

  • Appearance: 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is expected to be a solid at room temperature.

  • Troubleshooting:

    • Low Yield: This could be due to moisture in the reaction, incomplete reaction, or loss of product during workup and purification. Ensure all glassware is dry and reagents are anhydrous.

    • Side Products: The formation of isomeric products is possible, although sterically disfavored. Purification by column chromatography is crucial to isolate the desired product.

Conclusion

The Friedel-Crafts acylation of 3,5-dimethylanisole is an effective and reliable method for the laboratory-scale synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize and characterize this valuable chemical intermediate.

References
  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Shaibaldain, N. L. (1404). FRIEDEL CRAFTS ACYLATION OF 3,5-DIMETHYL ANISOLE STUDY OF REACTIVITY AND ISOMER DISTRIBUTION. University of Basrah.

Sources

Application

The Enigmatic Intermediate: A Technical Guide to 1-(4-Methoxy-2,6-dimethylphenyl)ethanone and its Role in Synthetic Chemistry

Senior Application Scientist Note: Our comprehensive investigation into the synthetic utility of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone reveals a notable scarcity of detailed, publicly available scientific literature....

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Our comprehensive investigation into the synthetic utility of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone reveals a notable scarcity of detailed, publicly available scientific literature. While this compound is commercially available and its structure suggests significant potential as a sterically hindered, electron-rich intermediate, specific application notes and detailed protocols are not extensively documented in peer-reviewed journals or patents. This guide, therefore, aims to provide a foundational understanding of its potential applications by drawing parallels with closely related, well-documented substituted acetophenones. The protocols and mechanistic discussions presented herein are based on established principles of organic synthesis and are intended to serve as a starting point for researchers exploring the reactivity of this specific molecule.

Introduction: The Strategic Value of Substituted Acetophenones

Substituted acetophenones are a cornerstone of modern organic synthesis, serving as versatile building blocks for a vast array of complex molecules. Their value lies in the dual reactivity of the aromatic ring and the acetyl group, allowing for a multitude of chemical transformations. The specific substitution pattern on the phenyl ring profoundly influences the molecule's electronic and steric properties, thereby dictating its reactivity and potential applications.

1-(4-Methoxy-2,6-dimethylphenyl)ethanone presents a particularly interesting structural motif. The methoxy group at the para position is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. Concurrently, the two methyl groups ortho to the acetyl moiety introduce significant steric hindrance. This unique combination can be strategically exploited to control regioselectivity in subsequent reactions and to construct highly substituted, sterically congested molecular architectures, which are often sought after in medicinal chemistry and materials science.

Synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone: The Friedel-Crafts Acylation Approach

The most common and direct method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation.[1][2] This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, the logical precursor would be 3,5-dimethylanisole.

General Principles and Mechanistic Insights

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from the reaction of the acylating agent (e.g., acetyl chloride) with a Lewis acid (e.g., aluminum chloride). This acylium ion then undergoes electrophilic aromatic substitution with the electron-rich 3,5-dimethylanisole. The electron-donating methoxy and methyl groups strongly activate the aromatic ring, facilitating the reaction. The directing effects of these substituents favor acylation at the position para to the methoxy group and ortho to the two methyl groups.

Experimental Workflow: Friedel-Crafts Acylation

reagents 3,5-Dimethylanisole Acetyl Chloride Aluminum Chloride (Lewis Acid) Dichloromethane (Solvent) reaction_setup Reaction Setup (Inert atmosphere, 0 °C) reagents->reaction_setup addition Slow addition of Acetyl Chloride/AlCl3 complex reaction_setup->addition reaction Reaction at 0 °C to RT (Monitored by TLC) addition->reaction workup Aqueous Workup (HCl, Water, Brine) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Anhydrous Na2SO4 extraction->drying purification Purification (Column Chromatography) drying->purification product 1-(4-Methoxy-2,6-dimethylphenyl)ethanone purification->product

Caption: Generalized workflow for the synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Protocol: Synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Materials:

  • 3,5-Dimethylanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous dichloromethane to the suspension via the dropping funnel with vigorous stirring.

  • After the addition is complete, add a solution of 3,5-dimethylanisole (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Note: This is a generalized protocol and may require optimization for the specific substrate.

Reactivity and Synthetic Applications

The synthetic utility of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone stems from the reactivity of both the acetyl group and the aromatic ring.

Reactions at the Acetyl Group

The ketone functionality is a versatile handle for a variety of transformations:

  • Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This opens pathways to further functionalization of the resulting alcohol.

  • Condensation Reactions: The α-methyl protons of the acetyl group are acidic and can be deprotonated with a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol condensation with aldehydes or ketones, and the Claisen condensation with esters. These reactions are fundamental for carbon-carbon bond formation.

  • Halogenation: Under specific conditions, the α-methyl group can be halogenated, for instance, using N-bromosuccinimide (NBS). The resulting α-halo ketone is a valuable intermediate for the synthesis of various heterocyclic compounds. For example, 2-chloro-1-(4-methoxyphenyl)ethanone is a key building block for the synthesis of thiazoles, imidazoles, and pyrazoles.[3]

Reactions Involving the Aromatic Ring

The electron-rich nature of the phenyl ring, due to the methoxy and methyl substituents, makes it susceptible to further electrophilic aromatic substitution reactions. However, the steric hindrance from the ortho-methyl groups will play a significant role in directing incoming electrophiles.

Application as an Intermediate in the Synthesis of Bioactive Molecules and Heterocycles

While specific examples for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone are scarce, the broader class of substituted acetophenones are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5]

Synthesis of Heterocyclic Compounds

The acetyl group and the aromatic ring can be involved in cyclization reactions to form a variety of heterocyclic systems. For example, condensation of α-halo acetophenones with thiourea or its derivatives is a classic method for the synthesis of thiazole rings, a common motif in many biologically active compounds.[3]

Logical Relationship: From Intermediate to Heterocycle

start 1-(4-Methoxy-2,6-dimethylphenyl)ethanone alpha_halogenation α-Halogenation (e.g., NBS) start->alpha_halogenation alpha_halo_ketone α-Halo-1-(4-methoxy-2,6-dimethylphenyl)ethanone alpha_halogenation->alpha_halo_ketone condensation Condensation with Thiourea/Amidine/Hydrazine alpha_halo_ketone->condensation heterocycle Substituted Thiazole/Imidazole/Pyrazole condensation->heterocycle

Caption: A potential synthetic pathway to heterocyclic compounds.

Precursor to Pharmaceutical Scaffolds

Substituted acetophenones are common starting materials in multi-step syntheses of complex drug molecules. The acetyl group can be elaborated into more complex side chains, and the aromatic ring can be further functionalized to modulate the pharmacological properties of the final compound. For instance, related methoxy-phenyl ethanone derivatives are used in the development of anti-inflammatory and analgesic drugs.[4]

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Spectroscopic TechniquePredicted Key Features
¹H NMR - Singlet for the acetyl protons (~2.5 ppm)- Singlet for the methoxy protons (~3.8 ppm)- Singlet for the two equivalent aromatic protons- Singlets for the two equivalent ortho-methyl groups
¹³C NMR - Carbonyl carbon signal (~197 ppm)- Signals for the quaternary aromatic carbons- Signals for the methoxy- and methyl-substituted aromatic carbons- Signal for the methoxy carbon (~55 ppm)- Signals for the acetyl and aromatic methyl carbons
IR Spectroscopy - Strong C=O stretching vibration (~1680 cm⁻¹)- C-O stretching for the methoxy group- Aromatic C-H and C=C stretching vibrations
Mass Spectrometry - Molecular ion peak (M⁺)- Characteristic fragmentation pattern including loss of the acetyl group and methyl radicals

Conclusion and Future Outlook

1-(4-Methoxy-2,6-dimethylphenyl)ethanone is a structurally intriguing intermediate with significant, yet largely unexplored, potential in organic synthesis. The combination of its electron-rich aromatic system and sterically hindered acetyl group makes it a valuable tool for the construction of complex and highly substituted molecules. The general protocols and reactivity principles outlined in this guide, based on well-established chemistry of related acetophenones, provide a solid foundation for researchers to begin investigating the synthetic utility of this compound. Further research into the specific reactivity and applications of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is warranted and is expected to unveil novel synthetic pathways to valuable chemical entities in medicinal and materials chemistry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis. Available from: [Link]

  • University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Available from: [Link]

  • Bartleby. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Available from: [Link]

Sources

Application

Application Notes and Protocols for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone in Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold in Drug Discovery 1-(4-Methoxy-2,6-dimethylphenyl)ethanone (CAS Nos. 1936082-20-0 and 60999-76-0) is a member of the substituted acetophenone family, a class of compounds that...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold in Drug Discovery

1-(4-Methoxy-2,6-dimethylphenyl)ethanone (CAS Nos. 1936082-20-0 and 60999-76-0) is a member of the substituted acetophenone family, a class of compounds that serve as pivotal building blocks in the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents.[1][2] While specific applications of this particular molecule are not extensively documented in publicly available literature, its structural features—a methoxy-substituted phenyl ring, a ketone functional group, and a sterically hindered 2,6-dimethylphenyl moiety—suggest significant potential in medicinal chemistry.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the prospective applications of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. By drawing parallels with structurally related and well-studied compounds, we will explore its potential as a synthetic intermediate for novel therapeutics. This document will detail plausible synthetic routes, potential biological activities, and step-by-step experimental protocols for its utilization in a research setting.

Scientific Rationale: The Significance of Structural Moieties

The therapeutic potential of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone can be inferred from the known pharmacological relevance of its constituent parts: the substituted acetophenone core and the 2,6-dimethylphenyl group.

The Acetophenone Core: A Gateway to Bioactive Heterocycles

Substituted acetophenones are renowned precursors for a multitude of biologically active molecules.[3][4] The ketone functionality is a versatile handle for a variety of chemical transformations, including:

  • Condensation reactions to form chalcones, which are known to possess anti-inflammatory, anticancer, and antimicrobial properties.

  • Cyclization reactions with hydrazines or other binucleophiles to construct pyrazole and other heterocyclic scaffolds, which are prevalent in many approved drugs.[2]

  • α-Halogenation followed by substitution to introduce diverse functionalities.

The methoxy group at the para-position of the phenyl ring is a common feature in many bioactive compounds, often contributing to improved pharmacokinetic properties and target engagement.

The 2,6-Dimethylphenyl Group: A Modulator of Pharmacological Activity

The 2,6-dimethylphenyl moiety is a key structural feature in a number of successful therapeutic agents, where it can influence the molecule's conformation and metabolic stability. For instance, this group is present in:

  • Local anesthetics such as Ropivacaine and Bupivacaine, where it is crucial for their duration of action and safety profile.[5]

  • Anticonvulsant agents , where N-(2,6-dimethylphenyl)-substituted compounds have demonstrated efficacy.[6]

  • Nootropic agents , such as N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384), which has shown cognitive-enhancing effects in preclinical studies.[7]

The steric hindrance provided by the two methyl groups ortho to the point of attachment can shield adjacent functional groups from metabolic degradation, potentially leading to an extended half-life in vivo.

Proposed Medicinal Chemistry Applications

Based on the analysis of its structural components, 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is a promising starting material for the synthesis of novel compounds targeting a range of therapeutic areas.

Potential Therapeutic Area Rationale Target Scaffold
Anticonvulsants The 2,6-dimethylphenyl group is a known pharmacophore in anticonvulsant drugs.[6]Semicarbazones, Hydrazones
Anti-inflammatory Agents The acetophenone core can be used to synthesize chalcones, which have demonstrated anti-inflammatory activity.Chalcones, Flavonoids
Local Anesthetics The 2,6-dimethylphenyl moiety is a key component of several long-acting local anesthetics.[5]Amide-linked derivatives
Cognitive Enhancers Structural similarity to nootropic agents containing the 2,6-dimethylphenyl group.[7]Pyrrolidinone derivatives

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

This protocol describes a plausible synthesis of the title compound via a Friedel-Crafts acylation of 3,5-dimethylanisole.

Materials:

  • 3,5-Dimethylanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 3,5-dimethylanisole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

cluster_synthesis Synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone 3,5-Dimethylanisole 3,5-Dimethylanisole Friedel_Crafts_Acylation Friedel_Crafts_Acylation 3,5-Dimethylanisole->Friedel_Crafts_Acylation Acetyl_chloride Acetyl_chloride Acetyl_chloride->Friedel_Crafts_Acylation AlCl3 AlCl3 AlCl3->Friedel_Crafts_Acylation Catalyst Product 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Friedel_Crafts_Acylation->Product

Caption: Synthetic pathway for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Protocol 2: Synthesis of a Chalcone Derivative

This protocol outlines the synthesis of a hypothetical chalcone derivative from 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, which could be screened for anti-inflammatory or anticancer activity.

Materials:

  • 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

  • A substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(4-Methoxy-2,6-dimethylphenyl)ethanone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • To this stirred solution, add an aqueous solution of NaOH (2.0 eq) dropwise at room temperature.

  • Continue stirring at room temperature for 6-8 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

cluster_chalcone Synthesis of a Chalcone Derivative Start_Material 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Claisen_Schmidt Claisen-Schmidt Condensation Start_Material->Claisen_Schmidt Aldehyde Substituted Benzaldehyde Aldehyde->Claisen_Schmidt NaOH NaOH NaOH->Claisen_Schmidt Base Chalcone Chalcone Derivative Claisen_Schmidt->Chalcone

Caption: General workflow for the synthesis of a chalcone derivative.

Conclusion and Future Directions

1-(4-Methoxy-2,6-dimethylphenyl)ethanone represents an under-explored yet highly promising scaffold for medicinal chemistry research. Its unique combination of a reactive acetophenone core and a pharmacologically relevant 2,6-dimethylphenyl moiety makes it an attractive starting point for the development of novel therapeutic agents. The protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the synthetic utility and biological potential of this versatile molecule. Future work should focus on the synthesis of a library of derivatives and their systematic evaluation in a range of biological assays to uncover lead compounds for further drug development efforts.

References

  • Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (2023). Molecules, 28(1), 370.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2022). Molecules, 27(19), 6549.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in Advancing Local Anesthetic Research. (2026). Available from: [Link]

  • Wisdomlib. Substituted acetophenone: Significance and symbolism. (2024). Available from: [Link]

  • Yogeeswari, P., Sriram, D., Thirumurugan, R., Raghavendran, J. V., Sudhan, K., Pavana, R. K., & Stables, J. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Journal of medicinal chemistry, 48(20), 6202–6211.
  • RASĀYAN J. Chem. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (2025). RASĀYAN Journal of Chemistry, 18(2).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. Available from: [Link]

  • Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Chemistry Central Journal, 18(1), 1-23.
  • Molbase. 1-(4-Methoxy-2,6-dimethylphenyl)ethanone(60999-76-0). Available from: [Link]

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. (2024). Pharmaceuticals, 17(1), 117.
  • Sakurai, T., Ojima, H., Yamasaki, T., Kojima, H., & Akashi, A. (1989). Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. Japanese journal of pharmacology, 50(1), 47–53.

Sources

Method

The Strategic Utility of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone in the Synthesis of Novel Bioactive Scaffolds

Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of modern medicinal chemistry and drug discovery, the identification and utilization of versatile chemical building blocks are paramoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel molecular architectures with therapeutic potential. 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, a strategically substituted aromatic ketone, has emerged as a valuable precursor for a diverse array of complex organic compounds. Its unique structural features—a nucleophilic methoxy group, sterically hindering ortho-dimethyl groups, and a reactive acetyl moiety—collectively influence its reactivity, offering chemists a powerful tool for crafting sophisticated molecules.

The electron-donating methoxy group at the para position enhances the reactivity of the aromatic ring, making it amenable to further functionalization. Conversely, the two methyl groups flanking the acetyl group introduce significant steric hindrance. This steric congestion can be strategically exploited to direct reactions to less hindered positions, thereby controlling regioselectivity. Furthermore, the acetyl group serves as a versatile handle for a multitude of chemical transformations, including condensations, rearrangements, and cyclizations. This application note will provide an in-depth exploration of the utility of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone as a building block, complete with detailed protocols for the synthesis of key intermediates and their subsequent conversion into novel, potentially bioactive compounds.

Core Application: Synthesis of Sterically Hindered Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, commonly known as chalcones. These compounds are not only pivotal intermediates for the synthesis of various heterocyclic systems, such as flavonoids and pyrimidines, but also exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The reaction of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone with various aromatic aldehydes provides a direct route to a library of sterically hindered chalcones, which can serve as precursors to novel therapeutic agents.

The steric hindrance provided by the ortho-dimethyl groups on the acetophenone ring plays a crucial role in the stability and reactivity of the resulting chalcones. This structural feature can influence the conformation of the molecule, potentially leading to unique biological activities not observed in less hindered analogues.

Protocol 1: General Procedure for the Synthesis of (E)-1-(4-methoxy-2,6-dimethylphenyl)-3-(aryl)prop-2-en-1-one

This protocol outlines a robust and widely applicable base-catalyzed Claisen-Schmidt condensation.

Materials:

  • 1-(4-Methoxy-2,6-dimethylphenyl)ethanone (1.0 eq)

  • Substituted aromatic aldehyde (1.05 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Ethanol (95%)

  • Distilled water

  • Dilute Hydrochloric Acid (HCl) (1 M)

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve 1-(4-Methoxy-2,6-dimethylphenyl)ethanone in a minimal amount of 95% ethanol with stirring.

  • To this solution, add the substituted aromatic aldehyde.

  • In a separate beaker, prepare a solution of potassium hydroxide in 95% ethanol.

  • Slowly add the ethanolic KOH solution dropwise to the stirred mixture of the ketone and aldehyde at room temperature. The reaction is often exothermic, and the color of the reaction mixture may change.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The consumption of the starting materials and the formation of a new, less polar spot corresponding to the chalcone should be observed.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by the slow addition of 1 M HCl with constant stirring until the solution is neutral to pH paper. This will precipitate the crude chalcone.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure chalcone.

  • Dry the purified product in a vacuum oven.

Expected Yields and Characterization:

Yields for Claisen-Schmidt condensations are typically in the range of 60-90%, depending on the specific aldehyde used. The purity of the final product should be assessed by its sharp melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, and IR).

Starting AldehydeExpected ProductRepresentative Yield Range
Benzaldehyde(E)-1-(4-methoxy-2,6-dimethylphenyl)-3-phenylprop-2-en-1-one75-85%
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(4-methoxy-2,6-dimethylphenyl)prop-2-en-1-one80-90%
4-Nitrobenzaldehyde(E)-1-(4-methoxy-2,6-dimethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one70-80%
Experimental Workflow: Claisen-Schmidt Condensation

G start Start dissolve_ketone Dissolve 1-(4-Methoxy-2,6-dimethylphenyl)ethanone in Ethanol start->dissolve_ketone add_aldehyde Add Aromatic Aldehyde dissolve_ketone->add_aldehyde add_base Add Ethanolic KOH Solution add_aldehyde->add_base stir_rt Stir at Room Temperature (12-24h) add_base->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc workup Pour into Ice-Water & Acidify with HCl monitor_tlc->workup Reaction Complete filter Filter Crude Product workup->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Purified Chalcone recrystallize->dry end End dry->end G start_mol 1-(4-Methoxy-2,6- dimethylphenyl)ethanone chalcone (E)-1-(4-methoxy-2,6-dimethylphenyl) -3-(aryl)prop-2-en-1-one start_mol->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone pyrimidine 4-(Aryl)-6-(4-methoxy-2,6-dimethylphenyl) -dihydropyrimidin-2(1H)-one chalcone->pyrimidine Cyclocondensation urea Urea urea->pyrimidine

Caption: Synthesis of a dihydropyrimidinone.

Further Synthetic Potential: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding ω-arylalkanamides or thioamides. [3][4]This reaction involves the migration of the carbonyl group to the terminal position of the alkyl chain. Applying this reaction to 1-(4-Methoxy-2,6-dimethylphenyl)ethanone would yield 2-(4-methoxy-2,6-dimethylphenyl)acetamide or its corresponding thioamide, which are valuable intermediates for further derivatization.

Protocol 3: Exploratory Synthesis of 2-(4-methoxy-2,6-dimethylphenyl)-N-morpholinylethanethioamide

Materials:

  • 1-(4-Methoxy-2,6-dimethylphenyl)ethanone (1.0 eq)

  • Morpholine (3.0 eq)

  • Sulfur powder (2.5 eq)

  • Pyridine (solvent)

  • Standard laboratory glassware

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, morpholine, and sulfur powder in pyridine.

  • Heat the mixture to reflux for 8-16 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into a beaker of cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with dilute HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: A Building Block for Future Discoveries

1-(4-Methoxy-2,6-dimethylphenyl)ethanone is a highly versatile and strategically important building block for the synthesis of a wide range of novel organic compounds. Its unique substitution pattern allows for the controlled synthesis of sterically hindered chalcones, which in turn can be elaborated into complex heterocyclic systems with potential biological activity. The protocols and applications outlined in this document serve as a guide for researchers in medicinal chemistry and drug development to explore the full potential of this valuable starting material. Further investigation into the reactivity of this ketone and the biological evaluation of its derivatives is warranted and promises to yield exciting new discoveries in the field of therapeutic agent development.

References

  • Almekhlafi, S. (2020). Synthesis and biological activities of some chalcone derivatives. ResearchGate. Retrieved from [Link]

  • PharmaTutor. (n.d.). A Review on Chalcones Synthesis and their Biological Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Purification of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Abstract: This comprehensive guide provides detailed application notes and robust protocols for the purification of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, a key intermediate in pharmaceutical and materials science res...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed application notes and robust protocols for the purification of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, a key intermediate in pharmaceutical and materials science research. Addressing the critical need for high-purity samples in drug development and scientific research, this document outlines field-proven techniques, including recrystallization and column chromatography. Each protocol is presented with an in-depth explanation of the underlying scientific principles, enabling researchers to adapt and optimize these methods for their specific needs. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high levels of purity for this and structurally related aromatic ketones.

Introduction: The Significance of Purity for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

1-(4-Methoxy-2,6-dimethylphenyl)ethanone, a polysubstituted aromatic ketone, serves as a crucial building block in the synthesis of a variety of target molecules in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can have significant downstream effects, leading to ambiguous biological data, compromised material properties, and difficulties in subsequent synthetic steps.

Common impurities in the synthesis of aromatic ketones often stem from the starting materials, side reactions, or incomplete reactions. For instance, in a typical Friedel-Crafts acylation, impurities could include unreacted starting materials, regioisomers, or poly-acylated byproducts. Therefore, robust purification strategies are paramount to ensure the integrity and reliability of experimental results.

This guide provides a detailed exploration of two primary purification techniques: recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Physicochemical Properties of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy. While experimental data for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is not extensively published, we can infer its likely properties based on structurally similar compounds.

PropertyEstimated Value/CharacteristicSignificance for Purification
Molecular Formula C₁₁H₁₄O₂Influences molecular weight and polarity.
Molecular Weight 178.23 g/mol Relevant for techniques like mass spectrometry.
Polarity Moderately PolarThe ketone and methoxy groups impart polarity, while the aromatic ring and methyl groups contribute to its nonpolar character. This moderate polarity is key for chromatographic separation.
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in nonpolar solvents like hexanes and potentially water.Critical for selecting appropriate recrystallization and chromatography solvents.
Physical State Likely a solid at room temperature.Enables the use of recrystallization as a purification method.

Note: The CAS number for this compound has been cited as both 60999-76-0 and 1936082-20-0 in different sources; researchers should verify the identity of their material.

Purification Strategy Overview

The selection of a suitable purification technique is a critical decision in the workflow. The following diagram outlines a logical approach to purifying 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Purification_Strategy Crude_Product Crude 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Initial_Analysis Initial Analysis (TLC, ¹H NMR) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization Solid with few impurities Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Oily or multiple impurities Purity_Check_1 Purity Check Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Further purification needed Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Purity sufficient Purity_Check_2->Recrystallization Final polishing step Purity_Check_2->Pure_Product Purity sufficient

Caption: Decision workflow for purifying 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1] The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2]

Rationale for Solvent Selection

For moderately polar ketones like 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, a mixed solvent system often provides the best results.[2] A "good" solvent, in which the compound is readily soluble, is paired with a "poor" solvent, in which it is much less soluble. This allows for fine-tuning of the solubility to induce crystallization. Based on the purification of similar acetophenones, a mixed system of a moderately polar solvent and a nonpolar solvent is a logical starting point.[2][3]

Experimental Protocol

This protocol details the recrystallization of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone from a mixed solvent system of ethyl acetate and hexanes.

Materials:

  • Crude 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

  • Ethyl acetate (ACS grade or higher)

  • Hexanes (ACS grade or higher)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and bring the mixture to a gentle boil with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Inducing Crystallization: While the solution is still hot, slowly add hexanes dropwise until the solution becomes faintly cloudy, indicating the point of saturation. Add a few drops of hot ethyl acetate to redissolve the initial precipitate.

  • Cooling and Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting
ProblemPossible CauseSolution
Oiling Out The compound's melting point is lower than the boiling point of the solvent system.Add more of the "good" solvent (ethyl acetate) to the hot mixture to ensure the compound remains dissolved.
No Crystal Formation The solution is not sufficiently saturated, or crystallization is slow to initiate.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Poor Recovery Too much solvent was used, or the cooling process was too rapid.Concentrate the filtrate and attempt a second crystallization. Ensure slow cooling to promote the formation of larger, purer crystals.

Protocol 2: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4] For moderately polar compounds like 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, normal-phase chromatography with a silica gel stationary phase is highly effective.[5]

Rationale for Stationary and Mobile Phase Selection

Silica gel, a polar stationary phase, will interact more strongly with more polar compounds.[5] A mobile phase, or eluent, of lower polarity will allow the less polar compounds to travel down the column more quickly. By gradually increasing the polarity of the eluent, compounds with increasing polarity can be selectively eluted. A mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate is a common and effective mobile phase for separating compounds of moderate polarity.[6]

Experimental Protocol

This protocol describes the purification of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone using flash column chromatography.

Materials:

  • Crude 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

  • Silica gel (230-400 mesh)

  • Ethyl acetate (HPLC grade)

  • Hexanes (HPLC grade)

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material with varying ratios of hexanes and ethyl acetate. A good starting point is a 9:1 hexanes:ethyl acetate mixture. The ideal solvent system should give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualization of Chromatographic Separation

Caption: Workflow for purification by column chromatography.

Comparative Analysis of Purification Techniques

FeatureRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Best Suited For Purifying solids with a small number of impurities.Purifying liquids or solids, complex mixtures, and closely related compounds.
Scale Easily scalable to large quantities.Can be scaled, but becomes more resource-intensive.
Solvent Consumption Generally lower.Can be high, especially for large columns.
Time Requirement Can be faster for straightforward purifications.Typically more time-consuming.
Yield Can be high if the solvent system is optimized.Generally high, with potential for some loss on the column.

Conclusion

The successful purification of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is a critical step in ensuring the quality and reliability of subsequent research. Both recrystallization and column chromatography are powerful techniques that, when applied correctly, can yield material of high purity. The choice of method should be guided by an initial analysis of the crude product and a consideration of the scale and desired final purity. The protocols and insights provided in this guide offer a solid foundation for researchers to develop and execute effective purification strategies for this and other valuable aromatic ketones.

References

  • Krishgen Biosystems. (2008). General Methods for Flash Chromatography Using Disposable Columns. Retrieved from [Link]

  • SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). Column chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

Sources

Method

Asymmetric reduction of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Application Notes & Protocols Topic: Asymmetric Reduction of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Audience: Researchers, scientists, and drug development professionals. Asymmetric Reduction of 1-(4-Methoxy-2,6-dimeth...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Asymmetric Reduction of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Asymmetric Reduction of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone: A Guide to Catalytic Methods and Protocols

Abstract

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1] This document provides a detailed guide to the asymmetric reduction of the prochiral ketone 1-(4-methoxy-2,6-dimethylphenyl)ethanone, a sterically hindered substrate whose chiral alcohol product represents a valuable synthetic intermediate. The significant steric bulk imposed by the two ortho-methyl groups presents a considerable challenge for achieving high enantioselectivity. We present and contrast three leading methodologies: the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction. For each method, we delve into the underlying mechanistic principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices. This guide is intended to equip researchers with the necessary knowledge to select and implement the optimal strategy for producing the desired chiral 1-(4-methoxy-2,6-dimethylphenyl)ethanol with high yield and stereochemical fidelity.

Introduction

Chiral secondary alcohols are indispensable building blocks in the synthesis of a vast array of biologically active molecules.[2] Their stereochemistry often dictates the efficacy and safety of a drug candidate. Consequently, robust and predictable methods for the enantioselective synthesis of these alcohols from prochiral ketones are of paramount importance.[3]

The substrate in focus, 1-(4-methoxy-2,6-dimethylphenyl)ethanone, is a particularly challenging target. The presence of two methyl groups ortho to the acetyl group creates a sterically crowded environment around the carbonyl carbon. This hindrance can significantly impede the approach of a reducing agent, making stereochemical control difficult to achieve.

This application note explores three powerful catalytic systems capable of overcoming this challenge:

  • Corey-Bakshi-Shibata (CBS) Reduction : Employs a chiral oxazaborolidine catalyst to direct hydride delivery from a borane source.[4][5]

  • Noyori Asymmetric Hydrogenation : Utilizes a ruthenium complex bearing chiral diphosphine and diamine ligands to catalyze hydrogenation with high efficiency.[6][7]

  • Biocatalytic Reduction : Leverages the exquisite selectivity of enzymes (ketoreductases), often within whole-cell systems, to perform the reduction under mild, environmentally benign conditions.[8][9]

By understanding the principles and practical execution of each method, researchers can make informed decisions tailored to their specific synthetic goals, available equipment, and scalability requirements.

Key Methodologies for Asymmetric Reduction

Corey-Bakshi-Shibata (CBS) Reduction

Principle and Mechanism: The CBS reduction is a highly reliable method for the enantioselective reduction of a wide range of prochiral ketones.[4][10] The reaction's success hinges on a chiral oxazaborolidine catalyst, which is typically derived from a natural amino acid like proline.[11] The mechanism proceeds through a well-defined, six-membered, chair-like transition state.[5]

The process involves two key activations:

  • Reductant Activation : The stoichiometric reducing agent, typically borane (BH₃•THF or BH₃•SMe₂), coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This coordination activates the borane, making it a more potent hydride donor.[5]

  • Substrate Activation : The ketone's carbonyl oxygen coordinates to the Lewis acidic endocyclic boron atom of the catalyst. To minimize steric clash, the ketone orients itself so that its smaller substituent (in this case, the methyl group) occupies the more sterically demanding pseudo-axial position, while the larger, sterically hindered aryl group sits in the pseudo-equatorial position.[11]

This dual activation within a rigid chiral framework pre-organizes the transition state, ensuring the hydride is delivered to a specific face of the carbonyl, thus yielding the alcohol product with high enantioselectivity.[12] The catalyst is regenerated, allowing it to be used in sub-stoichiometric amounts.[13]

CBS_Catalytic_Cycle cluster_main CBS Catalytic Cycle catalyst CBS Catalyst (1) activated_catalyst Catalyst-Borane Complex (2) catalyst->activated_catalyst + BH₃ ternary_complex Ketone-Catalyst-Borane Complex (3) activated_catalyst->ternary_complex + Ketone (R-CO-R') product_complex Product-Borane Complex ternary_complex->product_complex Hydride Transfer (Rate-Determining Step) inv1 product_complex->inv1 Release inv2 product_complex->inv2 Workup chiral_alcohol Chiral Alcohol Product inv1->catalyst Regeneration inv2->chiral_alcohol

Caption: Simplified catalytic cycle of the CBS reduction.

Advantages and Considerations:

  • Predictable Stereochemistry : The (S)-catalyst typically yields the (R)-alcohol, and vice versa.

  • High Enantioselectivity : Often achieves >95% ee for a broad range of substrates.[13]

  • Operational Simplicity : The reaction is relatively easy to set up.

  • Anhydrous Conditions : The presence of water can significantly decrease enantiomeric excess, so strict anhydrous conditions are critical.[5]

Noyori Asymmetric Hydrogenation

Principle and Mechanism: Developed by Nobel laureate Ryoji Noyori, this method involves the hydrogenation of ketones using molecular hydrogen (H₂) and a ruthenium(II) catalyst.[6][7] The catalyst's chirality stems from a C₂-symmetric diphosphine ligand, such as BINAP, and a chiral 1,2-diamine ligand.[14]

The mechanism is described as "metal-ligand bifunctional," where both the metal center and the ligand actively participate in the catalytic cycle.[15] The key steps are:

  • The Ru(II) dihalide precatalyst is activated under basic conditions to form a ruthenium hydride species.

  • The ketone substrate interacts with the catalyst through a hydrogen bond between the carbonyl oxygen and the N-H proton of the diamine ligand.

  • This interaction facilitates a concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl carbon and oxygen, respectively, via a six-membered pericyclic transition state.[15]

  • The resulting chiral alcohol product is released, and the catalyst is regenerated by reaction with H₂.

This mechanism avoids direct coordination of the ketone to the metal center, which is advantageous for sterically hindered substrates. The high efficiency of these catalysts allows for very low catalyst loadings (high turnover numbers, TON).[6]

Noyori_Workflow start Start setup Charge Autoclave: - Substrate - Solvent (e.g., IPA) - Ru-Catalyst - Base (e.g., KOtBu) start->setup purge Purge with N₂/Ar, then H₂ setup->purge react Pressurize with H₂ Heat to Reaction Temp Stir purge->react monitor Monitor Reaction (TLC, GC, HPLC) react->monitor monitor->react Incomplete workup Cool, Vent Pressure Quench Reaction Solvent Removal monitor->workup Complete purify Purification (e.g., Column Chromatography) workup->purify product Final Chiral Alcohol purify->product

Caption: General experimental workflow for Noyori asymmetric hydrogenation.

Advantages and Considerations:

  • High Atom Economy : Utilizes H₂ as the reductant, with water as the only byproduct.

  • Exceptional Activity : Very high turnover numbers and frequencies are achievable.[6]

  • Chemoselectivity : Reduces ketones and aldehydes in the presence of less reactive functional groups like olefins.[6]

  • Specialized Equipment : Requires the use of a high-pressure reactor (autoclave) to handle hydrogen gas safely.

Biocatalytic Reduction

Principle and Mechanism: Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[2] The asymmetric reduction of ketones is typically performed by enzymes called ketoreductases (KREDs), which belong to the broader class of alcohol dehydrogenases.[8] These enzymes are often used within whole-cell systems (e.g., yeast, bacteria, or plant tissues like carrot or potato) which conveniently contain the necessary machinery to regenerate the required cofactor.[1][9]

The mechanism relies on a stereospecific hydride transfer from a cofactor, usually nicotinamide adenine dinucleotide phosphate (NADPH), to the carbonyl carbon of the substrate, which is precisely oriented within the enzyme's chiral active site. The oxidized cofactor (NADP⁺) is then reduced back to NADPH by a secondary metabolic process within the cell, allowing the catalytic cycle to continue.

Advantages and Considerations:

  • Extraordinary Selectivity : Enzymes can provide exceptionally high enantiomeric excess (>99% ee) and regioselectivity.

  • Mild Conditions : Reactions are run in aqueous media at or near room temperature and atmospheric pressure.

  • Environmentally Friendly : Avoids the use of heavy metals and harsh reagents.

  • Substrate Compatibility : While highly selective, a given enzyme may have a narrow substrate scope. Screening of different biocatalysts may be necessary.

  • Reaction Times : Biotransformations can sometimes require longer reaction times compared to metal catalysis.

Experimental Protocols and Data

Protocol 1: CBS Reduction of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Materials:

  • 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

  • (S)-Methyl-CBS catalyst solution (1.0 M in Toluene)

  • Borane-dimethyl sulfide complex (BH₃•SMe₂, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried and assembled under an inert atmosphere (N₂ or Ar).

Procedure:

  • To a dry, 250 mL round-bottom flask under an inert atmosphere, add 1-(4-methoxy-2,6-dimethylphenyl)ethanone (e.g., 10 mmol, 1.92 g).

  • Dissolve the ketone in 50 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the (S)-Methyl-CBS catalyst solution (1.0 mL, 1.0 mmol, 0.1 eq) dropwise via syringe. Stir for 15 minutes.

  • Slowly add the borane-dimethyl sulfide complex (1.2 mL, ~12 mmol, 1.2 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench by the slow, dropwise addition of methanol (10 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 50 mL of 1 M HCl to the residue and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the chiral alcohol.

Protocol 2: Noyori-type Asymmetric Hydrogenation

Materials:

  • 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

  • RuCl₂[(S)-BINAP][(S,S)-DPEN] or a similar Ru(II) precatalyst

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous 2-Propanol (IPA)

  • High-pressure autoclave equipped with a stirrer and gas inlet.

  • Hydrogen gas (high purity)

Procedure:

  • In an inert atmosphere glovebox, charge a glass liner for the autoclave with the Ru(II) precatalyst (e.g., 0.01 mmol, 0.001 eq).

  • Add 1-(4-methoxy-2,6-dimethylphenyl)ethanone (10 mmol, 1.92 g) and potassium tert-butoxide (0.2 mmol, 0.02 eq).

  • Add 20 mL of anhydrous 2-propanol.

  • Seal the glass liner, remove it from the glovebox, and place it inside the autoclave.

  • Seal the autoclave according to the manufacturer's instructions.

  • Purge the system by pressurizing with nitrogen (3-4 times) and then with hydrogen gas (3-4 times).

  • Pressurize the autoclave to the desired pressure (e.g., 10-50 atm H₂).

  • Heat the reaction to the target temperature (e.g., 30-50 °C) and begin stirring.

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots (after safely stopping, cooling, and venting the reactor).

  • Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Open the reactor and remove the reaction mixture.

  • Quench the reaction by adding a few drops of acetic acid.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Data Summary and Comparison

The following table provides a comparative overview of expected outcomes for the asymmetric reduction of a sterically hindered ketone like 1-(4-methoxy-2,6-dimethylphenyl)ethanone. Actual results may vary based on precise conditions and substrate reactivity.

ParameterCBS ReductionNoyori HydrogenationBiocatalysis (Whole-Cell)
Catalyst Chiral OxazaborolidineRu(II)-Diphosphine-DiamineKetoreductase (KRED)
Catalyst Loading 5 - 10 mol%0.01 - 1 mol%N/A (Whole cells used)
Reductant BH₃•SMe₂ or BH₃•THFH₂ GasNADPH (regenerated in situ)
Temperature 0 °C to Room Temp.30 - 80 °CRoom Temperature
Pressure Atmospheric10 - 80 atmAtmospheric
Typical Solvent THF, Toluene2-Propanol, MethanolWater, Buffer
Typical Yield 85 - 95%>95%60 - 99%
Typical e.e. 90 - 98%>99%>99%

Analysis and Characterization

To validate the success of the asymmetric reduction, the following analyses are essential:

  • Conversion Monitoring: Reaction progress can be tracked using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy by observing the disappearance of the ketone starting material and the appearance of the alcohol product.

  • Yield Determination: The final yield is calculated after purification and isolation of the alcohol product.

  • Enantiomeric Excess (e.e.) Determination: The stereochemical purity of the product is the most critical parameter. It is determined using a chiral stationary phase in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The relative areas of the two enantiomer peaks are integrated to calculate the e.e. value: e.e. (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Conclusion

The asymmetric reduction of the sterically hindered ketone 1-(4-methoxy-2,6-dimethylphenyl)ethanone can be successfully achieved using several powerful catalytic methods.

  • The CBS reduction offers a reliable and operationally simple approach that provides high enantioselectivity without the need for specialized high-pressure equipment.[13]

  • Noyori asymmetric hydrogenation stands out for its exceptional efficiency and atom economy, making it highly suitable for large-scale synthesis, though it requires an investment in high-pressure reactors.[6][14]

  • Biocatalysis represents the greenest approach, capable of delivering nearly perfect enantioselectivity under very mild conditions, and should be considered when sustainable synthesis is a primary driver.[2][8]

The choice of method will ultimately depend on the specific requirements of the project, including the desired scale, available laboratory infrastructure, cost considerations, and environmental impact goals. Each of the detailed protocols provides a robust starting point for researchers to obtain the valuable chiral alcohol intermediate for their drug discovery and development programs.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of Organic Chemistry, 53(12), 2861–2863. [Link]

  • Machado, L. L., de Souza, J. S. N., da Silva, L. H. M., & de Mattos, M. C. (2018). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. [Link]

  • Wikipedia. (2024). Corey–Itsuno reduction. [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. [Link]

  • Wikipedia. (2024). Asymmetric hydrogenation. [Link]

  • Dub, P. A., Henson, N. J., Martin, R. L., & Scott, B. L. (2014). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society, 136(9), 3505–3521. [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. [Link]

  • Organic Chemistry. (2021). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. [Link]

  • Royal Society of Chemistry. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • American Chemical Society. (2015). Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. ACS Catalysis. [Link]

  • Grokipedia. (n.d.). CBS catalyst. [Link]

  • National Institutes of Health (NIH). (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC. [Link]

  • American Chemical Society. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex. Journal of the American Chemical Society. [Link]

  • MDPI. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts. [Link]

  • PubMed. (n.d.). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. [Link]

  • ResearchGate. (2006). Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes. [Link]

  • Encyclopedia.pub. (2022). Stereoselective Synthesis of Chiral Molecules. [Link]

  • KAUST Repository. (2022). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. [Link]

  • National Institutes of Health (NIH). (2022). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. [Link]

  • ResearchGate. (2017). Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol and (R)-1-(3,4-dimethylphenyl)ethanol. [Link]

  • ResearchGate. (2017). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Welcome to the technical support guide for the synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this challenging synthesis. Our goal is to help you navigate the common pitfalls and significantly improve the yield and purity of your target compound.

The synthesis of this sterically hindered ketone, typically achieved via Friedel-Crafts acylation of 3,5-dimethylanisole, is often plagued by low yields. This guide offers a systematic approach to diagnosing and resolving these issues, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is consistently below 30%. What are the primary factors contributing to this low conversion?

A1: Persistently low yields in this synthesis are most often a direct consequence of the significant steric hindrance presented by the starting material, 3,5-dimethylanisole. The two methyl groups ortho to the para-directing methoxy group physically obstruct the approach of the electrophile (the acylium ion) to the aromatic ring.

Key Causality Factors:

  • Steric Hindrance: The primary obstacle is the steric bulk around the reaction site (C1 position). The ortho methyl groups create a crowded environment that disfavors the formation of the bulky sigma complex intermediate required for acylation.[1]

  • Catalyst Deactivation: In a standard Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) complexes with the carbonyl oxygen of the newly formed ketone product. This forms a stable adduct, effectively removing the catalyst from the reaction cycle. Consequently, more than a stoichiometric amount of the catalyst is required to drive the reaction to completion.[2]

  • Suboptimal Reaction Conditions: Temperature, choice of solvent, and the nature of the acylating agent can dramatically influence the reaction outcome. Harsh conditions can lead to side reactions, while conditions that are too mild may not overcome the activation energy barrier imposed by steric hindrance.

Troubleshooting Workflow:

G start Low Yield (<30%) Observed q1 Is Starting Material (3,5-dimethylanisole) Pure? start->q1 a1_yes Yes q1->a1_yes Purity Confirmed (GC/NMR) a1_no No (Purify via distillation) q1->a1_no q2 Review Catalyst Stoichiometry (Molar ratio of AlCl₃ to Substrate) a1_yes->q2 end Yield Improvement Expected a1_no->end a2_low Ratio < 1.2:1 (Increase to 1.5-2.0 eq.) q2->a2_low a2_ok Ratio ≥ 1.2:1 q2->a2_ok a2_low->end q3 Evaluate Reaction Conditions a2_ok->q3 a3_temp Temperature too low/high? (Optimize: start at 0°C, warm to RT) q3->a3_temp a3_solvent Solvent Choice? (Consider CS₂ or Nitrobenzene) q3->a3_solvent a3_temp->end a3_solvent->end

Caption: Troubleshooting flowchart for low yield diagnosis.

Q2: I am observing significant amounts of an isomeric byproduct. What is it and how can I improve regioselectivity?

A2: The primary byproduct is likely 2-acetyl-3,5-dimethylanisole, resulting from acylation at the ortho position (C2) relative to the methoxy group. While the methoxy group is a strong para-director, some ortho-acylation is often unavoidable, especially under forcing conditions.

Strategies to Enhance Para-Selectivity:

  • Choice of Catalyst: Bulky Lewis acids can enhance para-selectivity. While AlCl₃ is common, exploring catalysts like Zn(OTf)₂ or using a milder catalyst system may favor the less sterically hindered para-position.

  • Solvent Effects: The choice of solvent can influence isomer distribution. Non-polar, coordinating solvents can solvate the reaction intermediates differently. Carbon disulfide (CS₂) is often a good choice for Friedel-Crafts reactions, though nitrobenzene can also be used, particularly for less reactive substrates.

  • Temperature Control: Running the reaction at lower temperatures (e.g., starting at 0°C and slowly warming to room temperature) can increase the kinetic preference for the thermodynamically favored para-product. High temperatures can lead to product isomerization.

Q3: The reaction work-up is difficult, and I am losing product during extraction. What is the best practice for quenching and purification?

A3: A proper work-up is critical for isolating the product and is a common source of yield loss. The key is to carefully decompose the aluminum chloride-ketone complex without causing degradation of the desired product.

Recommended Work-up and Purification Protocol:

  • Quenching: After the reaction is complete (monitored by TLC or GC), cool the reaction vessel in an ice-water bath. Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. The acid is crucial for protonating the aluminum salts and breaking the product-catalyst complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often an oil or a low-melting solid. Purification is best achieved by:

    • Column Chromatography: Using a silica gel column with a hexane/ethyl acetate gradient is highly effective for separating the desired para-isomer from the ortho-isomer and other impurities.

    • Recrystallization: If the crude product solidifies, recrystallization from a solvent system like ethanol/water or hexanes can be effective.

Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis via Optimized Friedel-Crafts Acylation

This protocol incorporates modifications to address the steric hindrance and catalyst stoichiometry issues discussed above.

Materials:

  • 3,5-Dimethylanisole

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Carbon Disulfide (CS₂), anhydrous

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.5 equivalents) and anhydrous carbon disulfide. Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of 3,5-dimethylanisole (1.0 equivalent) and acetyl chloride (1.1 equivalents) in carbon disulfide.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Follow the detailed quenching and extraction procedure outlined in FAQ Q3 .

  • Purification: Purify the crude product via flash column chromatography on silica gel (e.g., 95:5 Hexane:Ethyl Acetate) to isolate the pure 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Data Comparison: Standard vs. Optimized Conditions

ParameterStandard ProtocolOptimized ProtocolExpected Outcome
Catalyst (AlCl₃) 1.1 eq.1.5 eq.Overcomes product complexation, driving reaction forward.
Solvent DichloromethaneCarbon DisulfideCS₂ often provides better selectivity in hindered acylations.
Temperature Room Temp.0°C to Room Temp.Improves selectivity and reduces side reactions.
Typical Yield 20-40%65-80%Significant improvement in product isolation.

Mechanistic Overview

The synthesis proceeds via the classical Friedel-Crafts acylation mechanism. The key steps involve the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the activated aromatic ring of 3,5-dimethylanisole.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcCl Acetyl Chloride Complex [AcCl-AlCl₃ Complex] AcCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex->Acylium - [AlCl₄]⁻ Anisole 3,5-Dimethylanisole Sigma Sigma Complex (Resonance Stabilized) Anisole->Sigma + Acylium Ion Product Product-Catalyst Complex Sigma->Product - H⁺ FinalProduct Final Ketone Product Product->FinalProduct Work-up (H₃O⁺)

Caption: Mechanism of Friedel-Crafts Acylation.

References

  • Solvent Effects in Friedel-Crafts Reactions. University of Liverpool. [Link][1]

  • General Procedures for Friedel-Crafts Reactions. Organic Syntheses. [Link]

  • Stoichiometry in Friedel-Crafts Acylation. LibreTexts Chemistry. [Link][2]

  • Synthesis of Hindered Ketones. Organic Chemistry Portal. [Link][3][4]

Sources

Optimization

Technical Support Center: 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Reactions

Welcome to the technical support center for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and subsequent reactions of this compound. The information is presented in a practical question-and-answer format, grounded in established chemical principles to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone via Friedel-Crafts Acylation

Question 1: I am experiencing a very low yield in the Friedel-Crafts acylation of 1,3-dimethyl-5-methoxybenzene with acetyl chloride. What are the likely causes and how can I optimize the reaction?

Low yields in this specific Friedel-Crafts acylation can often be attributed to several critical factors, primarily related to catalyst activity, reaction conditions, and the nature of the starting material.

Causality and Remediation:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will rapidly deactivate the catalyst. It is imperative to work under strictly anhydrous conditions.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Solvents should be dried using appropriate methods (e.g., distillation over a drying agent).

  • Insufficient Catalyst Stoichiometry: In Friedel-Crafts acylations, the Lewis acid not only activates the acylating agent but also complexes with the ketone product.[1] This complexation deactivates the product, preventing further acylation, but also means that the catalyst is not truly catalytic.[2]

    • Solution: A stoichiometric amount (at least 1.1 to 1.2 equivalents) of AlCl₃ is generally required. For highly activated rings like 1,3-dimethyl-5-methoxybenzene, you may need to empirically determine the optimal amount.

  • Sub-optimal Reaction Temperature: Temperature control is crucial. While some reactions require heating to overcome the activation energy, excessively high temperatures can lead to side reactions and decomposition.[3]

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Potential for Demethylation: Strong Lewis acids like AlCl₃ can potentially demethylate the methoxy group on the aromatic ring, especially at elevated temperatures.[4] This leads to the formation of a phenol, which can complicate the reaction and purification.

    • Solution: Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄), which are less likely to cause demethylation.[4] Alternatively, performing the reaction at a lower temperature can mitigate this side reaction.

Question 2: I am observing the formation of multiple products in my reaction mixture. What are the possible side products and how can I improve the regioselectivity?

The formation of multiple products can stem from issues with regioselectivity or the presence of impurities. The methoxy group is a strong ortho-, para-director, while the two methyl groups are also ortho-, para-directors. In 1,3-dimethyl-5-methoxybenzene, all three groups direct acylation to the same positions (C2, C4, and C6). However, steric hindrance plays a significant role.

Causality and Remediation:

  • Steric Hindrance: The two methyl groups at positions 2 and 6 sterically hinder the adjacent positions. Therefore, acylation is most likely to occur at the position para to the methoxy group and between the two methyl groups. However, under certain conditions, some ortho-acylation may occur. The bulky nature of the incoming acyl group generally favors substitution at the less sterically hindered para position.[5]

    • Solution: To improve regioselectivity, it is often beneficial to perform the reaction at a lower temperature. This favors the thermodynamically more stable product.

  • Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the ring, it can occur with highly activated substrates.[6][7] 1,3-dimethyl-5-methoxybenzene is a highly activated ring system.

    • Solution: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent. Ensure the Lewis acid is not in large excess.[6]

Question 3: My product is difficult to purify. What are some effective purification strategies for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone?

Purification of aromatic ketones can sometimes be challenging due to the presence of unreacted starting materials or closely related side products.

Recommended Purification Protocols:

  • Aqueous Work-up: After the reaction is complete, the mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride-ketone complex and move the aluminum salts into the aqueous layer.[7]

  • Liquid-Liquid Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

  • Bisulfite Extraction (for stubborn impurities): If unreacted aldehydes or highly reactive ketone impurities are present, a bisulfite extraction can be highly effective.[2][4][8][9] This method involves reacting the mixture with a saturated sodium bisulfite solution, which forms a charged adduct with the carbonyl compound, rendering it water-soluble.

    • A detailed protocol for bisulfite extraction is provided in the "Experimental Protocols" section below.

  • Crystallization: 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is an excellent method for achieving high purity.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be used to separate the product from impurities.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

This protocol is a generalized procedure based on standard Friedel-Crafts acylation conditions for activated aromatic rings.

Materials:

  • 1,3-dimethyl-5-methoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • To the flask, add anhydrous AlCl₃ (1.2 equivalents).

  • Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • In the dropping funnel, prepare a solution of 1,3-dimethyl-5-methoxybenzene (1.0 equivalent) in anhydrous DCM.

  • Add the solution of the aromatic substrate dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification via Sodium Bisulfite Extraction

This protocol is adapted for the removal of ketone products from a reaction mixture.[2]

Procedure:

  • Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or dimethylformamide.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bisulfite and shake vigorously for 30-60 seconds.

  • Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes).

  • Shake vigorously and separate the layers. The bisulfite adduct of the ketone will be in the aqueous layer.

  • To recover the ketone, basify the aqueous layer to a pH of approximately 12 with a strong base (e.g., 50% NaOH). This will reverse the bisulfite addition.

  • Extract the liberated ketone with an organic solvent.

  • Wash the organic layer with brine, dry over a suitable drying agent, and concentrate to obtain the purified ketone.

Data Presentation

Table 1: Recommended Reaction Parameters for Friedel-Crafts Acylation of 1,3-dimethyl-5-methoxybenzene

ParameterRecommended ConditionRationale
Lewis Acid AlCl₃, ZnCl₂, or TiCl₄AlCl₃ is a strong catalyst; ZnCl₂ and TiCl₄ are milder and reduce the risk of demethylation.[4]
Stoichiometry 1.1 - 1.2 equivalentsEnsures complete reaction due to complexation with the product ketone.[1]
Solvent Dichloromethane, Carbon disulfideAnhydrous, inert solvents are required.
Temperature 0 °C to room temperatureLow temperature improves regioselectivity and minimizes side reactions.[3]
Acylating Agent Acetyl chloride or Acetic anhydrideBoth are effective; acetyl chloride is generally more reactive.

Table 2: Spectroscopic Data for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Spectroscopy Characteristic Peaks
¹H NMR (CDCl₃) δ ~6.6 ppm (s, 2H, Ar-H), δ ~3.8 ppm (s, 3H, -OCH₃), δ ~2.5 ppm (s, 3H, -COCH₃), δ ~2.2 ppm (s, 6H, Ar-CH₃)
¹³C NMR (CDCl₃) δ ~200 ppm (C=O), δ ~160 ppm (C-OCH₃), Aromatic carbons (δ ~115-140 ppm), δ ~55 ppm (-OCH₃), δ ~30 ppm (-COCH₃), δ ~20 ppm (Ar-CH₃)
IR (KBr) ~1680 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (aromatic C=C stretch), ~1250 cm⁻¹ (C-O stretch)

(Note: Predicted values based on analogous structures. Experimental values should be confirmed.)[1][10]

Visualizations

Workflow and Mechanistic Diagrams

Friedel_Crafts_Troubleshooting cluster_synthesis Synthesis & Work-Up cluster_troubleshooting Troubleshooting & Purification start Start: Friedel-Crafts Acylation reaction Reaction Monitoring (TLC) start->reaction 1. Add reagents at 0°C 2. Warm to RT workup Aqueous Work-Up (HCl/Ice) reaction->workup Reaction Complete extraction Liquid-Liquid Extraction workup->extraction crude Crude Product extraction->crude crude_in Crude Product low_yield Low Yield? crude_in->low_yield check_conditions Verify Anhydrous Conditions Check Catalyst Stoichiometry low_yield->check_conditions Yes impurity Impure Product? low_yield->impurity No optimize_temp Optimize Temperature Consider Milder Lewis Acid check_conditions->optimize_temp optimize_temp->start Re-run Reaction crystallization Recrystallization impurity->crystallization Yes pure_product Pure Product impurity->pure_product No bisulfite Bisulfite Extraction crystallization->bisulfite Unsuccessful crystallization->pure_product Successful chromatography Column Chromatography bisulfite->chromatography Unsuccessful bisulfite->pure_product Successful chromatography->pure_product

Caption: Troubleshooting workflow for the synthesis and purification of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Friedel_Crafts_Mechanism acyl_chloride Acetyl Chloride (CH₃COCl) acylium Acylium Ion [CH₃C≡O]⁺ ↔ CH₃C⁺=O acyl_chloride->acylium + AlCl₃ alcl3 AlCl₃ (Lewis Acid) sigma_complex Sigma Complex (Arenium Ion) aromatic 1,3-dimethyl-5-methoxybenzene aromatic->sigma_complex Electrophilic Attack product_complex Product-Catalyst Complex sigma_complex->product_complex - H⁺, + AlCl₃ final_product 1-(4-Methoxy-2,6-dimethylphenyl)ethanone product_complex->final_product + H₂O h2o H₂O (Work-up)

Caption: Mechanism of Friedel-Crafts acylation for the synthesis of the target ketone.

References

  • BenchChem. (n.d.). How to avoid polysubstitution in the acylation of substituted benzenes?
  • Brindle, C. S., Boucher, M. M., Furigay, M. H., & Quach, P. K. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]

  • Bai, G., Han, J., Zhang, H., Liu, C., Lan, X., Tian, F., Zhao, Z., & Jin, H. (2014). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances, 4(51), 27116-27121. [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation.
  • ScienceDaily. (2024, August 20). A new reaction to enhance aromatic ketone use in chemical synthesis. Waseda University. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". (n.d.).
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry [Video]. YouTube. [Link]

  • BenchChem. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.
  • Danishefsky, S. J., & Kerwin, J. F. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1h)-pyridinones. Journal of Organic Chemistry, 47(16), 3183-3185.
  • ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0171551). Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • Brainly. (2023, December 21). Friedel-Crafts acylation reactions do not exhibit the polysubstitution that is often seen with... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.

Sources

Troubleshooting

Technical Support Center: Optimization of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Synthesis

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental choices.

Critical Starting Considerations & Core Synthesis Strategy

The target molecule, 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, is typically synthesized via the Friedel-Crafts acylation of 3,5-dimethylanisole. This reaction, while classic, presents unique challenges due to the steric hindrance imposed by the two methyl groups ortho to the target acylation site and the electronic nature of the methoxy group.

The primary challenges you may encounter are:

  • Low Reactivity: Steric hindrance can impede the approach of the electrophile.

  • Side Reactions: The highly activated aromatic ring is susceptible to side reactions, most notably demethylation of the methoxy group.[1]

  • Difficult Purification: Close-boiling point isomers or byproducts can complicate isolation.

This guide will focus on navigating these challenges through careful optimization of the reaction conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select & Dry Reagents (3,5-dimethylanisole, Acylating Agent) D Inert Atmosphere Setup (N2 or Ar) A->D B Select & Dry Solvent (e.g., DCM, DCE) B->D C Select Lewis Acid Catalyst (e.g., AlCl3, ZnCl2, Sc(OTf)3) E Cool Reaction Vessel (0 °C) C->E D->E F Slow Addition of Reagents E->F G Monitor Progress (TLC/GC) F->G H Quench Reaction (Ice-cold acid) G->H I Liquid-Liquid Extraction H->I J Purification (Column Chromatography) I->J K Characterization (NMR, IR, MS) J->K G cluster_B cluster_C cluster_D A Problem Observed B Low or No Conversion (TLC shows only starting material) A->B C Low Yield with Multiple Byproducts A->C D Product is Oily / Fails to Crystallize A->D B1 Inactive Catalyst: Was AlCl3/Lewis acid fresh? Was it exposed to moisture? B->B1 B2 Insufficient Temperature: Is the reaction too cold for the chosen catalyst? B->B2 B3 Poor Reagent Quality: Are starting materials pure and dry? B->B3 C1 Demethylation: Is a dark, tarry substance observed? Did you use a strong Lewis acid (AlCl3)? C->C1 C2 Polysubstitution: Unlikely due to steric hindrance, but possible if conditions are too harsh. C->C2 C3 Work-up Loss: Did you perform an acidic quench? Were extractions thorough? C->C3 D1 Contamination: Presence of isomeric byproducts or residual starting material. D->D1 D2 Residual Solvent: Was the product dried sufficiently under vacuum? D->D2

Caption: Troubleshooting decision tree for common synthesis issues.

Q: My reaction has stalled; TLC analysis shows only unreacted 3,5-dimethylanisole. What went wrong?

A: This indicates a failure to generate the active acylium ion electrophile or a lack of reactivity.

  • Check your Lewis Acid: The most common culprit is an inactive Lewis acid. Anhydrous AlCl₃ and similar reagents are highly hygroscopic. If they have been exposed to atmospheric moisture, they will be partially or fully hydrolyzed and inactive. Use a freshly opened bottle or a properly stored reagent.

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents must be used. Trace water will quench the Lewis acid.

  • Temperature: If you are using a mild catalyst like ZnCl₂, the reaction may require gentle heating to proceed at a reasonable rate. Try warming the mixture to 40 °C and continue to monitor by TLC.

Q: The reaction worked, but my yield is low and the crude product is a dark, tarry mixture.

A: This strongly suggests significant side reactions, primarily demethylation of the methoxy group. [1]* Switch to a Milder Catalyst: This is the most effective solution. As discussed in FAQ Q1, strong Lewis acids like AlCl₃ readily cleave the methyl ether in electron-rich systems. Repeat the reaction with ZnCl₂ or a metal triflate.

  • Lower the Temperature: If you must use AlCl₃, maintain a strict temperature of 0 °C throughout the reaction. Do not allow it to warm to room temperature.

  • Reverse Addition: Consider adding the substrate/acyl chloride mixture to a suspension of the Lewis acid in the solvent at 0 °C. This can sometimes help control the exotherm and minimize side reactions.

Q: How do I effectively purify the final product?

A: The target ketone is a solid at room temperature. Purification can typically be achieved by either recrystallization or column chromatography.

  • Column Chromatography: This is the most reliable method for removing any potential byproducts. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is generally effective.

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization from a solvent system like ethanol/water or isopropanol can be an efficient purification method.

Detailed Experimental Protocol (Optimized)

This protocol is a recommended starting point using a milder, more controlled catalytic system.

Reagents & Equipment:

  • 3,5-Dimethylanisole

  • Acetyl Chloride

  • Scandium (III) Triflate (Sc(OTf)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, dissolve 3,5-dimethylanisole (1.0 eq.) and Scandium (III) triflate (0.1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add acetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the acetyl chloride solution dropwise to the cooled, stirring reaction mixture over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then remove the ice bath and allow it to warm to room temperature. Stir for 4-12 hours, monitoring the reaction's progress by TLC or GC analysis.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding ice-cold 1M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

References

  • Vertex AI Search Grounding API. (n.d.). Friedel–Crafts Acylation.
  • Sigma-Aldrich. (n.d.). 1-(4-methoxy-phenyl)-ethanone.
  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions.
  • ResearchGate. (2014). Greener Approaches and their Challenges in Acylation of Anisole.
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
  • Organic Syntheses. (n.d.). Friedel-Crafts Acylation.
  • University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.

Sources

Optimization

Technical Support Center: Purification of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Welcome to the technical support center for the purification of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Our approach is rooted in fundamental chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely impurities in my crude 1-(4-Methoxy-2,6-dimethylphenyl)ethanone sample?

A: The impurity profile of your sample is intrinsically linked to its synthetic route. A common method for synthesizing substituted acetophenones is the Friedel-Crafts acylation of the corresponding substituted benzene—in this case, 3,5-dimethylanisole, with an acylating agent like acetyl chloride or acetic anhydride.

Based on this, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: Residual 3,5-dimethylanisole.

  • Reagents and Catalysts: Traces of the Lewis acid catalyst (e.g., AlCl₃) and by-products from its quenching.[1]

  • Regioisomers: Although the 2,6-dimethyl groups strongly direct acylation to the 4-position (para to the methoxy group), trace amounts of other isomers might form. Isomeric impurities are often the most challenging to remove due to their similar physical properties.[2][3]

  • Over-acylated Products: While less common in acylation compared to alkylation, polysubstitution can occur under harsh conditions.[4]

  • Solvent Residues: Remaining solvents used in the reaction or initial workup.

Identifying the synthesis route is the first critical step in diagnosing your purification needs. If a different synthesis was used, the by-products would change accordingly.[5]

Q2: I need to select a purification strategy. Which method is best for my situation?

A: The optimal purification strategy depends on the nature and quantity of the impurities, as well as the scale of your experiment. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.

Use the following decision tree to guide your choice:

G start Start: Crude Solid Sample purity_check Assess Crude Purity (e.g., TLC, ¹H NMR) start->purity_check decision Purity Level? purity_check->decision high_purity High Purity (>90%) Minor, non-polar impurities decision->high_purity High low_purity Low Purity (<90%) Multiple or polar impurities decision->low_purity Low / Complex recrystallization Recrystallization high_purity->recrystallization chromatography Column Chromatography low_purity->chromatography final_product Pure Product recrystallization->final_product chromatography->final_product

Caption: Workflow for selecting a purification method.

  • Recrystallization is ideal when you have a relatively pure sample (>90%) where the impurities have different solubility profiles from your target compound. It is fast, economical, and easily scalable.

  • Column Chromatography is the method of choice for complex mixtures with multiple components or impurities that have similar polarity to the desired product.[6] It offers high resolving power but is more time-consuming and resource-intensive.

In-Depth Guide: Recrystallization

Q3: How do I select the best solvent for recrystallizing 1-(4-Methoxy-2,6-dimethylphenyl)ethanone?

A: The golden rule of recrystallization is "like dissolves like," but with a crucial temperature dependence. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7] For a ketone, solvents like ethanol, acetone, or ethyl acetate are good starting points.[8]

Solvent Selection Protocol:

  • Preparation: Place ~20-30 mg of your crude solid into several small test tubes.

  • Solvent Testing (Cold): To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, hexanes) dropwise, vortexing after each drop. A good candidate solvent will NOT dissolve the compound readily at room temperature.

  • Solvent Testing (Hot): Gently heat the tubes that showed poor solubility in a sand bath or on a hot plate. The compound should dissolve completely in a minimal amount of the hot solvent.

  • Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a high quantity of pure-looking crystals is your best choice.

Solvent SystemSuitability for AcetophenonesRationale & Comments
Ethanol/Water ExcellentThe compound is likely soluble in hot ethanol and insoluble in water. You can dissolve the compound in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy (the cloud point), then add a drop of ethanol to clarify and cool.[7]
Isopropanol GoodOften provides a good balance of solubility at high and low temperatures for moderately polar compounds.
Ethyl Acetate/Hexanes Very GoodA versatile mixed-solvent system. Dissolve the compound in the minimum amount of boiling ethyl acetate (a polar solvent) and add hexanes (a non-polar solvent) until the solution becomes cloudy, then clarify with a drop of ethyl acetate and cool.
Dichloromethane/Hexanes GoodSimilar to the ethyl acetate/hexanes system, but with a more volatile polar component.[7]
Q4: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil often traps impurities, defeating the purpose of recrystallization.[7]

Causes and Solutions:

CauseExplanationSolution
Rapid Cooling Cooling too quickly can lead to a high degree of supersaturation at a temperature above the compound's melting point.[7]Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.
Inappropriate Solvent The boiling point of the solvent is higher than the melting point of your compound.Choose a solvent with a lower boiling point.
High Impurity Concentration Impurities can depress the melting point of your compound, making it more likely to oil out.[7]Pre-purify the material with a quick pass through a silica plug or perform an initial extraction.
Excessive Solubility The compound is too soluble in the chosen solvent, even at room temperature.Change to a less polar solvent or use a mixed-solvent system where the compound is less soluble.[7]

Troubleshooting Protocol if Oiling Occurs:

  • Reheat the solution to re-dissolve the oil.

  • Add more solvent to decrease the saturation level.

  • Allow the solution to cool much more slowly. Try to induce crystallization by scratching the inside of the flask with a glass rod at a temperature just below the compound's melting point.

  • If it still fails, evaporate the solvent and start over with a different solvent system.[7]

In-Depth Guide: Column Chromatography

Q5: When is column chromatography the right choice, and how do I select a mobile phase?

A: Column chromatography is necessary when recrystallization fails to remove impurities, particularly when dealing with isomers or by-products of similar polarity.

The key to successful column chromatography is selecting the right mobile phase (eluent). This is done empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that moves your desired compound to a retention factor (Rƒ) of 0.25-0.35 .

Mobile Phase Selection Protocol (TLC):

  • Prepare TLC Plates: Spot your crude mixture onto several silica gel TLC plates.

  • Test Solvents: Develop each plate in a different solvent system. A common starting point for acetophenones is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).

  • Analyze Rƒ: Visualize the spots under a UV lamp. Calculate the Rƒ value for your target compound in each system: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize: Adjust the solvent ratios to achieve the target Rƒ.

    • If Rƒ is too low (spot doesn't move), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

    • If Rƒ is too high (spot runs with the solvent front), decrease the polarity (e.g., increase the percentage of hexanes).

A system of 10-20% ethyl acetate in hexanes is a good starting point for a compound like 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Q6: Can you provide a standard protocol for flash column chromatography?

A: Absolutely. Flash chromatography uses air pressure to speed up the elution process, providing better separation in less time.

Step-by-Step Flash Chromatography Protocol:

  • Column Preparation:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen mobile phase (eluent).

    • Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Drain the excess solvent until it is just level with the top of the silica bed.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of a polar, volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely. This creates a "dry load."

    • Carefully add the dry-loaded silica onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle pressure using a bellows or regulated air line.

    • Collect the eluting solvent in a series of numbered test tubes or flasks.

    • Monitor the separation by spotting fractions onto a TLC plate and developing it.

  • Isolation:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation prep_column 1. Pack Column (Silica Slurry) dry_load 2. Prepare Dry Load (Crude + Silica) prep_column->dry_load load_sample 3. Load Sample onto Column dry_load->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor with TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent (Rotovap) combine->evaporate product Pure Product evaporate->product

Caption: Workflow for a typical flash chromatography experiment.

References

  • DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Taylor & Francis Online. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • Removing acetophenone from reaction mixture. Reddit. [Link]

  • Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube. [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]

  • How to separate phenacyl bromide and acetophenone? Chemistry Stack Exchange. [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. The Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0251536). NP-MRD. [Link]

  • Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • How can I prevent or control the decomposition of acetophenone phenylhydrazone? ResearchGate. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. PubMed. [Link]

Sources

Troubleshooting

Challenges in the scale-up synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges ass...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up synthesis of this sterically hindered acetophenone derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and efficient synthesis.

Introduction to the Synthetic Challenge

The target molecule, 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, is typically synthesized via a Friedel-Crafts acylation of 3,5-dimethylanisole. While seemingly straightforward, this reaction presents several challenges, particularly during scale-up. The electron-rich nature of the aromatic ring, a methoxy group, and two ortho-methyl groups create a unique combination of high reactivity and significant steric hindrance. These factors can lead to issues with regioselectivity, catalyst deactivation, and the formation of stubborn impurities, all of which can complicate purification and reduce overall yield.

This guide will address these challenges head-on, providing practical solutions and the scientific reasoning behind them.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis.

Question 1: My reaction is showing low or no conversion of the starting material, 3,5-dimethylanisole. What are the likely causes?

Answer:

Low or no conversion in a Friedel-Crafts acylation is a common issue that can often be traced back to a few key factors. Here’s a systematic approach to troubleshooting this problem:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in your reaction setup, solvent, or reagents will rapidly deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a high-purity, anhydrous grade of the solvent (e.g., dichloromethane or 1,2-dichloroethane). It is best to use a freshly opened bottle of aluminum chloride or one that has been stored in a desiccator.[2] If the AlCl₃ appears clumpy or discolored, it is likely compromised.

  • Insufficient Catalyst Loading: The ketone product of the Friedel-Crafts acylation forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1][3] Therefore, a stoichiometric amount of the catalyst is often required.

    • Solution: For every mole of the acylating agent (acetyl chloride or acetic anhydride), use at least one mole of AlCl₃. In some cases, a slight excess of the catalyst (1.1 to 1.2 equivalents) may be beneficial.

  • Inadequate Reaction Temperature: The activation energy for the acylation of a sterically hindered substrate may not be met at lower temperatures.

    • Solution: While the initial mixing of reagents should be done at a low temperature (0 °C) to control the exothermic reaction, you may need to slowly warm the reaction to room temperature or even gently heat it to drive the reaction to completion. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile.

Question 2: I am observing the formation of a significant amount of a byproduct that is difficult to separate from my desired product. What could this be and how can I avoid it?

Answer:

The formation of byproducts is a frequent challenge in the acylation of electron-rich and substituted anisoles. The most likely byproduct in this synthesis is the demethylated product, 1-(4-hydroxy-2,6-dimethylphenyl)ethanone.

  • Cause of Demethylation: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl group from the methoxy ether, especially at elevated temperatures or with prolonged reaction times.[4]

    • Mitigation Strategies:

      • Milder Lewis Acid: Consider using a milder Lewis acid catalyst that is less prone to causing demethylation. Zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be effective alternatives, although they may require higher reaction temperatures or longer reaction times.[4]

      • Strict Temperature Control: Maintain a low reaction temperature throughout the addition of reagents and monitor the internal temperature carefully. Avoid excessive heating.

      • Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to the strong Lewis acid at higher temperatures.

Question 3: My work-up procedure is resulting in a persistent emulsion, making the extraction process difficult. How can I resolve this?

Answer:

Emulsion formation is common during the aqueous work-up of Friedel-Crafts reactions due to the presence of aluminum salts.

  • Breaking the Emulsion:

    • Quenching Procedure: Instead of quenching the reaction with water alone, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[2] This helps to break down the aluminum complexes more effectively.

    • Brine Wash: After the initial quench, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.[2]

    • Filtration: In some cases, filtering the entire quenched mixture through a pad of Celite® can help to remove finely dispersed solids that may be stabilizing the emulsion.

Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity for the acylation of 3,5-dimethylanisole?

A: The methoxy group is a strong ortho-, para-director. In 3,5-dimethylanisole, the positions ortho to the methoxy group are sterically hindered by the methyl groups. Therefore, the acylation is expected to occur predominantly at the para position (C4) to the methoxy group, which is also the less hindered position between the two methyl groups.

Q: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?

A: Yes, acetic anhydride can be used.[5][6] It is less reactive than acetyl chloride and may require slightly more forcing conditions (e.g., a higher temperature or longer reaction time). An advantage of acetic anhydride is that it is less volatile and easier to handle than acetyl chloride.

Q: What is the best solvent for this reaction?

A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for Friedel-Crafts acylations. They are relatively inert to the reaction conditions and are good at solvating the reagents and intermediates. For scale-up, DCE may be preferred due to its higher boiling point, which allows for a wider range of reaction temperatures.

Q: How can I effectively purify the final product?

A: Purification of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone can be challenging due to the potential for similarly polar byproducts. A multi-step approach is often necessary:

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective method for removing non-volatile impurities.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a powerful technique for obtaining a highly pure product.

  • Column Chromatography: For laboratory-scale purifications or for removing stubborn impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This is a general procedure that should be optimized for the specific scale and equipment used.

Materials:

  • 3,5-Dimethylanisole

  • Acetyl chloride or acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 3,5-dimethylanisole (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Catalyst Suspension: To the reaction flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add the solution from the dropping funnel to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x volume).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation, recrystallization, or column chromatography.

Data Presentation
ParameterRecommended ValueRationale
Stoichiometry (Substrate:Acylating Agent:Catalyst) 1 : 1.1 : 1.2A slight excess of the acylating agent and catalyst ensures complete conversion of the starting material.
Temperature 0 °C to room temperatureInitial cooling controls the exothermicity, while warming to room temperature drives the reaction to completion.
Solvent Anhydrous DichloromethaneInert solvent that effectively dissolves reagents and intermediates.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare solution of 3,5-dimethylanisole and acetyl chloride in anhydrous DCM addition Slowly add reagent solution to catalyst suspension at 0-5 °C prep_reagents->addition prep_catalyst Suspend anhydrous AlCl3 in anhydrous DCM and cool to 0 °C prep_catalyst->addition stirring Allow to warm to room temperature and stir until complete addition->stirring quench Quench reaction mixture in ice/HCl stirring->quench extract Extract with DCM quench->extract wash Wash organic layers extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify

Caption: A step-by-step workflow for the synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Troubleshooting Decision Tree

G decision decision issue issue solution solution start Low Conversion? decision1 Catalyst Quality? start->decision1 Check... issue1 Moisture exposure? decision1->issue1 Yes decision2 Catalyst Amount? decision1->decision2 No solution1 Use fresh, anhydrous AlCl3. Ensure dry glassware and solvent. issue1->solution1 issue2 < 1 equivalent? decision2->issue2 Yes decision3 Reaction Temperature? decision2->decision3 No solution2 Use at least 1.1 equivalents of AlCl3. issue2->solution2 issue3 Too low? decision3->issue3 Yes other_issues Consult further troubleshooting. decision3->other_issues No solution3 Allow to warm to RT or gently heat. Monitor by TLC/GC. issue3->solution3

Caption: A decision tree to diagnose and solve low conversion issues.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem.
  • UCLA Chemistry Department. (n.d.).
  • BenchChem. (n.d.). Synthesis routes of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone.
  • Sigma-Aldrich. (n.d.).
  • Semantic Scholar. (n.d.).
  • Khan Academy. (2017, July 5).
  • Beilstein Journal of Organic Chemistry. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l).
  • National Center for Biotechnology Information. (2019, June 17).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0251536).
  • Sigma-Aldrich. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • BenchChem. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
  • Chemistry Stack Exchange. (2021, August 3).
  • ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l).
  • YouTube. (2020, October 20).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Harvard University Department of Chemistry and Chemical Biology. (n.d.).
  • BenchChem. (n.d.). Synthesis routes of 1-(4-Amino-2,6-dimethylphenyl)ethanone.
  • ResearchGate. (2025, August 6).
  • Docsity. (2006, October 4). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract.
  • YouTube. (2022, November 22).
  • ChemicalBook. (n.d.). 1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone synthesis.
  • BenchChem. (2025, November). An In-depth Technical Guide to the Synthesis of 1-(2-Amino-6-methylphenyl)ethanone.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-1-indanone synthesis.

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the synthesis of this sterically hindered acetophenone.

Introduction

1-(4-Methoxy-2,6-dimethylphenyl)ethanone is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its synthesis, however, presents unique challenges primarily due to the steric hindrance imposed by the two ortho-methyl groups. This guide will explore the conventional Friedel-Crafts acylation route, detail its potential pitfalls, and offer alternative synthetic strategies to overcome these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, particularly via the Friedel-Crafts acylation of 3,5-dimethylanisole.

Q1: My Friedel-Crafts acylation of 3,5-dimethylanisole is resulting in a very low yield or no product at all. What are the likely causes?

A1: Low to no yield in this specific Friedel-Crafts acylation is a common issue and can often be attributed to several factors related to the sterically hindered nature of the substrate and general reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will react with and deactivate the catalyst.[1] It is imperative to use anhydrous conditions and freshly opened or properly stored reagents.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic quantities.[1] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle. A general practice is to use at least 1.1 to 1.5 equivalents of the catalyst relative to the acylating agent.[1]

  • Suboptimal Reaction Temperature: While some Friedel-Crafts reactions proceed at room temperature, sterically hindered substrates may require heating to overcome the activation energy. Conversely, excessively high temperatures can promote side reactions and decomposition.[1] Careful temperature optimization is crucial.

  • Poor Quality Reagents: The purity of 3,5-dimethylanisole, acetyl chloride (or acetic anhydride), and the solvent is critical. Impurities can lead to the formation of byproducts and interfere with the reaction.

Troubleshooting Workflow:

A Low or No Product B Verify Anhydrous Conditions (Dry Glassware, Fresh Reagents) A->B Moisture? C Increase Catalyst Loading (1.1 - 1.5 eq.) B->C Conditions Dry D Optimize Reaction Temperature (Start low, gradually increase) C->D Sufficient Catalyst E Check Reagent Purity (Distill/Purify if necessary) D->E Temperature Optimized F Successful Reaction E->F Reagents Pure

Caption: A systematic workflow for troubleshooting low yields.

Q2: I'm observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?

A2: The methoxy group in 3,5-dimethylanisole is an ortho-, para-director, and the two methyl groups also direct ortho and para. In this case, acylation is desired at the position para to the methoxy group and between the two methyl groups. The formation of other isomers is a possibility.

  • Steric Hindrance: The steric bulk of the two ortho-methyl groups should strongly favor acylation at the 4-position (para to the methoxy group). If you are observing other isomers, it could be due to harsh reaction conditions.

  • Solvent Choice: The polarity of the solvent can sometimes influence the ratio of ortho to para substitution.[1] Experimenting with different anhydrous solvents like dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene may alter the product distribution.

  • Catalyst Choice: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored. Milder catalysts may offer better selectivity in some cases.

Q3: The reaction mixture has become a thick, unmanageable slurry. What should I do?

A3: This is likely due to the precipitation of the ketone-Lewis acid complex.[1]

  • Efficient Stirring: Ensure vigorous mechanical stirring to maintain a homogeneous mixture as much as possible.

  • Solvent Volume: Increasing the volume of the anhydrous solvent can help to keep the complex dissolved or suspended.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone?

A1: The most direct and commonly employed method is the Friedel-Crafts acylation of 3,5-dimethylanisole with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride.[2][3]

cluster_0 Friedel-Crafts Acylation 3,5-Dimethylanisole Product 3,5-Dimethylanisole->Product 1. Acetyl Chloride, AlCl₃ 2. H₂O Acetyl Chloride Acetyl Chloride->Product AlCl3 AlCl₃ AlCl3->Product

Caption: Friedel-Crafts acylation of 3,5-dimethylanisole.

Q2: Are there viable alternative synthetic routes to overcome the challenges of Friedel-Crafts acylation?

A2: Yes, several alternative strategies can be employed, especially when the Friedel-Crafts reaction proves problematic.

  • Houben-Hoesch Reaction: This reaction uses a nitrile (in this case, acetonitrile) and a Lewis acid to acylate electron-rich aromatic rings like 3,5-dimethylanisole.[4] It is particularly effective for phenols and their ethers and can be a milder alternative to Friedel-Crafts acylation.[5] The reaction proceeds via an imine intermediate which is subsequently hydrolyzed to the ketone.[4]

  • Fries Rearrangement: This method involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[6] For this synthesis, one would first prepare 4-methoxy-2,6-dimethylphenyl acetate from the corresponding phenol. The subsequent rearrangement would be followed by methylation of the resulting phenolic hydroxyl group. The regioselectivity can be controlled by temperature, with lower temperatures generally favoring the para product.[6]

  • Organometallic Routes (Grignard or Organolithium):

    • Grignard Reagent: A Grignard reagent can be prepared from a suitable aryl halide, such as 4-bromo-3,5-dimethylanisole. This can then be reacted with an acetylating agent like acetic anhydride or acetyl chloride.

    • Directed Ortho-Lithiation: While less direct for this specific target, ortho-lithiation of a substituted anisole followed by quenching with an acetylating agent is a powerful method for constructing substituted aryl ketones.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling): A modern and versatile approach involves the Suzuki coupling of an arylboronic acid (or its ester) with an acyl chloride.[7] This method offers excellent functional group tolerance and high regioselectivity.[7] One would need to prepare 4-methoxy-2,6-dimethylphenylboronic acid.

Comparison of Synthetic Routes

Route Starting Materials Key Reagents Advantages Potential Challenges
Friedel-Crafts Acylation 3,5-Dimethylanisole, Acetyl Chloride/AnhydrideAlCl₃, FeCl₃Direct, cost-effectiveSteric hindrance, catalyst deactivation, potential for side reactions.[8][9]
Houben-Hoesch Reaction 3,5-Dimethylanisole, AcetonitrileHCl, ZnCl₂Milder conditions, good for activated rings.[4][5]Use of toxic HCl gas.
Fries Rearrangement 4-Methoxy-2,6-dimethylphenyl acetateAlCl₃, TiCl₄Can provide good regioselectivity.[6][10]Multi-step (requires phenol precursor), potential for low yields.
Grignard Reaction 4-Bromo-3,5-dimethylanisole, Acetic AnhydrideMg, Acetic AnhydrideGood for specific C-C bond formation.Requires preparation of the Grignard reagent, sensitive to moisture.
Suzuki Coupling 4-Methoxy-2,6-dimethylphenylboronic acid, Acetyl ChloridePd catalyst, BaseHigh functional group tolerance, excellent regioselectivity.[7][11]Multi-step (requires boronic acid precursor), cost of catalyst.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 3,5-Dimethylanisole (Adapted from general procedures)

This protocol is a representative example and may require optimization.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask via a syringe.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the stirred suspension.

  • Substrate Addition: After the addition of acetyl chloride is complete, add 3,5-dimethylanisole (1.0 equivalent) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[12] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.[13]

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.[12] After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

A Setup Anhydrous Apparatus B Add AlCl₃ and DCM A->B C Cool to 0°C B->C D Add Acetyl Chloride C->D E Add 3,5-Dimethylanisole D->E F React and Monitor by TLC E->F G Quench with Ice/HCl F->G H Extract with DCM G->H I Purify Product H->I

Caption: Experimental workflow for Friedel-Crafts acylation.

Protocol 2: Suzuki Coupling (General Approach)

This protocol outlines a general strategy and would require specific optimization of the catalyst, base, and solvent system.

  • Setup: In a reaction vessel, combine 4-methoxy-2,6-dimethylphenylboronic acid (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water). Then, add acetyl chloride (1.1 equivalents).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Synthesis of Aryl Ketones by Cross-Coupling Reaction of Arylboronic Acids with Carboxylic Anhydrides in Aqueous Phase. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.2: Preparing Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • MDPI. (2015). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]

  • Cell Press. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hoesch reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Houben-Hoesch Reaction. Retrieved from [Link]

  • National Institutes of Health. (2019). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Retrieved from [Link]

  • Scribd. (n.d.). Houben - Hoesch Reaction. Retrieved from [Link]

  • SciSpace. (1959). The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 2-(4-methoxyphenyl). Retrieved from [Link]

  • PubMed. (1955). Purification of toxohormone by column chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Welcome to the technical support center for the synthesis and purification of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you enhance the purity and yield of your product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment, offering step-by-step solutions grounded in established chemical principles.

Question 1: My Friedel-Crafts acylation of 3,5-dimethylanisole resulted in a low yield of the desired product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors related to reagents, reaction conditions, and catalyst activity.[1]

Causality and Optimization Strategy:

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water present in the solvent, glassware, or starting materials will deactivate the catalyst, significantly reducing the yield.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and high-purity, dry starting materials. Handle AlCl₃ in a glove box or under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because it complexes with the ketone product.[2] Using a catalytic amount will result in an incomplete reaction.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent (acetyl chloride or acetic anhydride). For some substrates, a larger excess may be beneficial.

  • Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If it's too high, it can promote the formation of side products and decomposition.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction.[3] Then, allow the reaction to warm to room temperature or gently heat it (e.g., to 40-50 °C) to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Choice of Acylating Agent: Both acetyl chloride and acetic anhydride can be used. Acetyl chloride is generally more reactive.

    • Solution: If using acetic anhydride and experiencing low yields, consider switching to acetyl chloride.

Experimental Protocol: Optimized Friedel-Crafts Acylation

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the suspension via the dropping funnel.

  • After the addition is complete, add a solution of 3,5-dimethylanisole (1.0 equivalent) in the same dry solvent dropwise.

  • Once the addition of the anisole is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Question 2: My TLC analysis of the crude product shows multiple spots. How do I identify the major impurity and select an appropriate purification method?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds. In the Friedel-Crafts acylation of 3,5-dimethylanisole, the most likely impurity is an isomeric product due to acylation at a different position on the aromatic ring.

Identifying the Impurity:

The primary directing groups on 3,5-dimethylanisole are the methoxy group (ortho-, para-directing) and the two methyl groups (ortho-, para-directing). The desired product is formed by acylation at the C2 position. A likely isomeric byproduct is acylation at the C4 position, leading to 1-(2-Methoxy-4,6-dimethylphenyl)ethanone.

Workflow for Impurity Identification and Purification Strategy

G cluster_0 Impurity Identification & Purification Workflow TLC Run TLC of Crude Product (e.g., 8:2 Hexane:Ethyl Acetate) Multiple_Spots Multiple Spots Observed TLC->Multiple_Spots NMR Acquire 1H NMR of Crude Product Multiple_Spots->NMR Proceed Compare Compare with Expected Spectra NMR->Compare Impurity_ID Identify Impurity Structure (e.g., Isomeric Product) Compare->Impurity_ID Purification_Choice Select Purification Method Impurity_ID->Purification_Choice Column Column Chromatography Purification_Choice->Column Different Polarities Recrystallization Recrystallization Purification_Choice->Recrystallization Different Solubilities Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product

Caption: A decision workflow for identifying impurities and selecting a purification method.

Purification Methods:

  • Column Chromatography: This is often the most effective method for separating isomers with different polarities.[4]

    • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.[5]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity if needed. The ideal solvent system should provide a good separation of spots on a TLC plate, with the desired product having an Rf value of ~0.3.[5]

  • Recrystallization: This method is effective if the desired product and impurities have significantly different solubilities in a particular solvent system.[4]

    • Solvent Selection: Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when heated. Common solvents to screen include ethanol, methanol, isopropanol, hexanes, and mixtures of these.

Table 1: TLC Analysis and Recommended Purification

Observation on TLC Plate (8:2 Hexane:EtOAc)Likely ImpurityRecommended Purification Method
Two spots with good separation (e.g., Rf 0.3 and 0.5)Isomeric byproduct with a different polarityFlash Column Chromatography
A major spot with a faint, close-running spotMinor impurity with similar polarityCareful Flash Column Chromatography or Recrystallization
A streak instead of a distinct spotHighly polar impurity or overloadingUse a more polar eluent for TLC; Column Chromatography
Question 3: My final product is an oil that won't crystallize. How can I induce crystallization?

Answer:

Obtaining an oil instead of a solid can be due to residual solvent or the presence of impurities that inhibit crystal lattice formation.

Troubleshooting Steps to Induce Crystallization:

  • Ensure Purity: The first step is to ensure the product is pure. Analyze the oil by ¹H NMR to check for impurities. If impurities are present, purify the oil using column chromatography.

  • Remove Residual Solvent: Traces of solvent can prevent crystallization.

    • Action: Place the oil under high vacuum for several hours to remove any remaining solvent.

  • Scratching Method:

    • Action: Use a glass rod to scratch the inside surface of the flask containing the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding:

    • Action: If you have a small crystal of the pure product from a previous batch, add it to the oil. This seed crystal will act as a template for further crystallization.

  • Trituration:

    • Action: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold hexanes). Use a spatula to stir and break up the oil. This can sometimes wash away impurities and induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for pure 1-(4-Methoxy-2,6-dimethylphenyl)ethanone?

A1: The ¹H NMR spectrum is a critical tool for confirming the structure and assessing the purity of your product.[6] The expected chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 2: Predicted ¹H NMR Data for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (H-3, H-5)~6.65s2H
Methoxy Protons (-OCH₃)~3.80s3H
Acetyl Protons (-COCH₃)~2.50s3H
Methyl Protons (-CH₃ at C2, C6)~2.15s6H

Q2: What are the key safety precautions when performing a Friedel-Crafts acylation?

A2: Safety is paramount. The Friedel-Crafts acylation involves hazardous materials that require careful handling.[3][7]

  • Aluminum Chloride (AlCl₃): It is a water-reactive and corrosive solid. It reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Acetyl Chloride: This is a corrosive and lachrymatory liquid. Handle it exclusively in a fume hood.

  • Solvents: Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Use them in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.

Q3: Can I use a different Lewis acid instead of aluminum chloride?

A3: Yes, other Lewis acids can be used, although AlCl₃ is the most common for this reaction.[8] Alternatives like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also catalyze the reaction, but they are generally less reactive and may require higher temperatures or longer reaction times.[8] More modern and milder catalysts include metal triflates, such as scandium triflate (Sc(OTf)₃), which can sometimes be used in catalytic amounts and are more tolerant to certain functional groups.[8]

Q4: How do I properly dispose of the waste from this reaction?

A4: The aqueous waste from the workup will be acidic and contain aluminum salts. It should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to your institution's hazardous waste guidelines. Organic waste containing halogenated solvents should be collected in a designated halogenated waste container.

References

  • Royal Society of Chemistry. "Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information." Accessed January 15, 2026. [Link]

  • Earle, M. J., et al. "Friedel–Crafts acylation reactions using metal triflates in ionic liquid." University of Liverpool. Accessed January 15, 2026. [Link]

  • ResearchGate. "Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone." Accessed January 15, 2026. [Link]

  • ResearchGate. "Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l)." Accessed January 15, 2026. [Link]

  • UCLA Chemistry. "12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction." Accessed January 15, 2026. [Link]

  • Asian Journal of Chemistry. "Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone." Accessed January 15, 2026. [Link]

  • NP-MRD. "1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0251536)." Accessed January 15, 2026. [Link]

  • Semantic Scholar. "FRIEDEL-CRAFTS ACYLATION." Accessed January 15, 2026. [Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Accessed January 15, 2026. [Link]

  • Royal Society of Chemistry. "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information." Accessed January 15, 2026. [Link]

  • Wellesley College. "Friedel-Crafts Acylation." Accessed January 15, 2026. [Link]

  • MDPI. "Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene." Accessed January 15, 2026. [Link]

  • Google Patents. "EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol." Accessed January 15, 2026.
  • PubChem. "3,4-Dimethylanisole." Accessed January 15, 2026. [Link]

  • PubChem. "1-(4-Hydroxy-2,6-dimethylphenyl)ethanone." Accessed January 15, 2026. [Link]

  • NIST. "Ethanone, 1-(2,4-dimethylphenyl)-." Accessed January 15, 2026. [Link]

Sources

Reference Data & Comparative Studies

Validation

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

The Rationale Behind the Prediction: Understanding Aromatic Ketone Fragmentation The fragmentation of aromatic ketones under electron ionization (EI) in a mass spectrometer is a well-understood process governed by the st...

Author: BenchChem Technical Support Team. Date: January 2026

The Rationale Behind the Prediction: Understanding Aromatic Ketone Fragmentation

The fragmentation of aromatic ketones under electron ionization (EI) in a mass spectrometer is a well-understood process governed by the stability of the resulting fragment ions.[1][2] The primary fragmentation pathways for acetophenone, the parent structure of our target molecule, involve alpha-cleavage, where the bond between the carbonyl group and the methyl group is broken.[3][4] This cleavage results in the formation of a stable benzoyl cation. The presence of substituents on the aromatic ring, such as the methoxy and dimethyl groups in 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, will influence the fragmentation pattern by directing cleavage pathways and stabilizing or destabilizing certain fragment ions.

Predicted Fragmentation Pattern of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

The molecular weight of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is 178.23 g/mol . The electron ionization mass spectrum is expected to show a molecular ion peak (M+) at m/z 178. The subsequent fragmentation is predicted to follow these key pathways:

1. Alpha-Cleavage: The Dominant Pathway

The most prominent fragmentation pathway for aromatic ketones is the alpha-cleavage of the alkyl group, leading to the formation of a stable acylium ion.[1][2]

  • Loss of a Methyl Radical (•CH3): The primary fragmentation event is anticipated to be the loss of a methyl radical from the acetyl group. This will result in the formation of the 4-methoxy-2,6-dimethylbenzoyl cation, which is expected to be the base peak in the spectrum.

    • m/z 163: [M - CH3]+

2. Cleavages Involving the Methoxy Group

The methoxy group can undergo characteristic cleavages:

  • Loss of a Methyl Radical (•CH3) from the Methoxy Group: Cleavage of the methyl group from the methoxy substituent can also occur, leading to a phenoxide-type radical cation.

    • m/z 163: [M - CH3]+

  • Loss of Formaldehyde (CH2O): A common fragmentation for methoxy-substituted aromatic compounds is the loss of formaldehyde. This rearrangement is often preceded by the loss of a hydrogen atom.

    • m/z 148: [M - CH2O]+•

3. Cleavages Involving the Dimethyl Groups

The two methyl groups on the aromatic ring can also participate in fragmentation:

  • Loss of a Methyl Radical (•CH3): Loss of one of the ring methyl groups can lead to a stable benzylic-type cation.

    • m/z 163: [M - CH3]+

4. Secondary Fragmentations

The primary fragment ions can undergo further fragmentation:

  • Loss of Carbon Monoxide (CO): The acylium ion at m/z 163 can lose a molecule of carbon monoxide to form a substituted phenyl cation.[2]

    • m/z 135: [m/z 163 - CO]+

The predicted fragmentation cascade is illustrated in the following diagram:

Fragmentation_Pattern M Molecular Ion (M+) m/z 178 F1 [M - CH3]+ m/z 163 (Base Peak) M->F1 - •CH3 (alpha-cleavage) F2 [M - CH2O]+• m/z 148 M->F2 - CH2O F3 [m/z 163 - CO]+ m/z 135 F1->F3 - CO

Caption: Predicted major fragmentation pathways of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Comparative Analysis of Analytical Techniques

While GC-MS with electron ionization is a powerful tool for the structural elucidation of volatile compounds like 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, alternative and complementary techniques should be considered for a comprehensive characterization.

Analytical TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
GC-MS (EI) Separation by gas chromatography followed by electron ionization mass spectrometry.Provides detailed fragmentation patterns for structural elucidation. High sensitivity and resolution.Requires the analyte to be volatile and thermally stable.
LC-MS with Derivatization Separation by liquid chromatography followed by mass spectrometry, often after derivatization.Suitable for non-volatile or thermally labile compounds. Derivatization can improve ionization efficiency and chromatographic separation.[5][6][7]Derivatization adds an extra step to the workflow and may introduce artifacts. Fragmentation patterns can be more complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.Provides unambiguous structural information, including the position of substituents on the aromatic ring.Lower sensitivity compared to mass spectrometry. Requires a larger amount of pure sample.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of specific functional groups.Provides information about the presence of key functional groups, such as the carbonyl (C=O) and ether (C-O) groups.Does not provide detailed information about the overall molecular structure or connectivity.

Experimental Protocols

GC-MS Analysis Protocol

A standard experimental protocol for the analysis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone using GC-MS would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection Separation Separation on Capillary Column Sample_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/Ion Trap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Fragmentation Pattern) Detection->Data_Analysis

Caption: A typical experimental workflow for GC-MS analysis.

Conclusion

In the absence of a reference spectrum, a detailed understanding of fragmentation mechanisms allows for a robust prediction of the mass spectrum of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. The primary fragmentation is expected to be driven by alpha-cleavage, leading to a prominent acylium ion at m/z 163. Secondary fragmentations involving the methoxy and methyl substituents provide further structural confirmation. While GC-MS is a powerful first-line technique for this type of molecule, a multi-faceted analytical approach incorporating techniques like NMR and IR spectroscopy will provide the most comprehensive and unambiguous structural elucidation, a critical requirement in all stages of scientific research and development.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman People. [Link]

  • Lin, Y. S., & Shiea, J. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of organic chemistry, 73(9), 3369–3376. [Link]

  • Lin, Y. S., & Shiea, J. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369-3376. [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Rapid Communications in Mass Spectrometry. [Link]

  • Dantus, M., & Lozovoy, V. V. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU chemistry. [Link]

  • NIST. (n.d.). Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. NIST WebBook. [Link]

  • SpectraBase. (n.d.). 1-(4-methoxyphenyl)-2-(4-methylphenoxy)-2-phenyl-ethanone - Optional[MS (GC)] - Spectrum. [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • van Leeuwen, S. M., Hendriksen, L., & Karst, U. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of chromatography. A, 1058(1-2), 107–112. [Link]

  • Filo. (2025). Explain all possible fragmentation for in mass spectrometry. Structure o... [Link]

  • Unknown. (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. [Link]

  • Wang, Y., Li, Y., Li, J., Zhang, Y., & Li, H. (2024). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Molecules (Basel, Switzerland), 29(4), 868. [Link]

  • van Leeuwen, S. M., Hendriksen, L., & Karst, U. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Strategies for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Introduction 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the realms of pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Methoxy-2,6-dimethylphenyl)ethanone is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. Its sterically hindered and electronically rich aromatic core presents unique challenges and opportunities in synthetic planning. This guide provides a comparative analysis of three principal synthetic methodologies for the preparation of this target molecule: the classical Friedel-Crafts acylation, a Grignard reagent-based approach, and a more nuanced synthesis utilizing an organocuprate (Gilman) reagent. Each method is evaluated based on its mechanistic underpinnings, experimental protocol, and a comparative analysis of key performance indicators to aid researchers in selecting the most appropriate route for their specific needs.

The Crucial Precursor: Synthesis of 1-Bromo-4-methoxy-2,6-dimethylbenzene

Both the Grignard and organocuprate routes necessitate the preparation of a key starting material, 1-bromo-4-methoxy-2,6-dimethylbenzene. The synthesis of this precursor is achieved through the electrophilic bromination of 3,5-dimethylanisole. The methoxy group is a strong activating group and an ortho, para-director, while the methyl groups are weakly activating and also ortho, para-directing. The cumulative effect of these substituents strongly activates the aromatic ring, particularly at the positions ortho and para to the methoxy group. Due to steric hindrance from the adjacent methyl groups, the kinetically and thermodynamically favored position for electrophilic attack is the less hindered para position (C4).

Studies on the bromination of substituted anisoles have shown that reagents like N-bromosuccinimide (NBS) in a suitable solvent can achieve high regioselectivity for the position para to the methoxy group, often leading to the desired product in good yield.[1]

Experimental Protocol: Bromination of 3,5-Dimethylanisole
  • To a solution of 3,5-dimethylanisole (1 equivalent) in a suitable solvent such as acetonitrile or carbon tetrachloride, add N-bromosuccinimide (1.05 equivalents).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-bromo-4-methoxy-2,6-dimethylbenzene, which can be purified by column chromatography or distillation.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the electrophilic substitution of an aromatic proton with an acyl group.[2] In this case, 3,5-dimethylanisole is acylated using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).

Mechanistic Rationale

The Lewis acid catalyst coordinates to the acylating agent, generating a highly electrophilic acylium ion (CH₃CO⁺). The electron-rich 3,5-dimethylanisole then acts as a nucleophile, attacking the acylium ion. The methoxy group strongly directs the acylation to the ortho and para positions. Due to steric hindrance from the two methyl groups at positions 3 and 5, the acylation occurs exclusively at the less hindered ortho position (C2 or C6), leading to the desired product.

Experimental Protocol: Friedel-Crafts Acylation of 3,5-Dimethylanisole
  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry solvent such as dichloromethane (CH₂Cl₂).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • After the formation of the acylium ion complex, a solution of 3,5-dimethylanisole (1.0 equivalent) in CH₂Cl₂ is added dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours, monitoring the progress by TLC.

  • The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the crude product is purified by column chromatography on silica gel.

Method 2: Grignard Reaction

The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds. This approach involves the preparation of an organomagnesium halide (Grignard reagent) from 1-bromo-4-methoxy-2,6-dimethylbenzene, followed by its reaction with a suitable acetylating agent.

Mechanistic Rationale

The Grignard reagent, 4-methoxy-2,6-dimethylphenylmagnesium bromide, is a potent nucleophile. It will readily attack the electrophilic carbonyl carbon of an acetylating agent like acetyl chloride. The initial addition product is a tetrahedral intermediate which then collapses to form the ketone. A key consideration is that the newly formed ketone is also susceptible to attack by another equivalent of the Grignard reagent, which would lead to the formation of a tertiary alcohol as a byproduct. To mitigate this, the reaction is typically carried out at low temperatures, and the Grignard reagent is added slowly to a solution of the acetylating agent.

Experimental Protocol: Grignard Synthesis
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-4-methoxy-2,6-dimethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise from the addition funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Acylation: In a separate flame-dried flask, a solution of acetyl chloride (1.1 equivalents) in anhydrous THF is cooled to -78 °C (dry ice/acetone bath).

  • The prepared Grignard reagent is then added dropwise to the cold solution of acetyl chloride with vigorous stirring.

  • The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • After removal of the solvent, the crude product is purified by column chromatography.

Method 3: Organocuprate (Gilman Reagent) Synthesis

Organocuprates, also known as Gilman reagents, are generally less reactive and therefore more selective nucleophiles than Grignard reagents.[3] This selectivity can be advantageous in the synthesis of ketones from acid chlorides, as they are less prone to reacting with the ketone product.

Mechanistic Rationale

The synthesis begins with the formation of an organolithium reagent from 1-bromo-4-methoxy-2,6-dimethylbenzene via lithium-halogen exchange. This organolithium species then reacts with a copper(I) salt (e.g., CuI) to form the lithium di(4-methoxy-2,6-dimethylphenyl)cuprate. This Gilman reagent is then reacted with acetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the organocuprate adds to the carbonyl group of the acid chloride, and subsequent elimination of the chloride and a copper species yields the desired ketone. The lower reactivity of the Gilman reagent compared to a Grignard reagent minimizes the undesired second addition to the newly formed ketone.[3]

Experimental Protocol: Organocuprate Synthesis
  • Preparation of the Organolithium Reagent: To a solution of 1-bromo-4-methoxy-2,6-dimethylbenzene (2.0 equivalents) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere, add n-butyllithium (2.0 equivalents) dropwise. Stir the mixture at this temperature for 1 hour.

  • Formation of the Gilman Reagent: In a separate flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether or THF at -78 °C. Transfer the freshly prepared organolithium solution to the CuI suspension via cannula. Allow the mixture to warm slightly to form a homogenous solution of the lithium di(4-methoxy-2,6-dimethylphenyl)cuprate.

  • Acylation: Cool the Gilman reagent solution back to -78 °C and add acetyl chloride (1.0 equivalent) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours and then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed in vacuo, and the product is purified by column chromatography.

Comparative Analysis

ParameterFriedel-Crafts AcylationGrignard ReactionOrganocuprate (Gilman) Reaction
Starting Materials 3,5-Dimethylanisole, Acetyl Chloride/Anhydride, Lewis Acid1-Bromo-4-methoxy-2,6-dimethylbenzene, Mg, Acetyl Chloride1-Bromo-4-methoxy-2,6-dimethylbenzene, n-BuLi, CuI, Acetyl Chloride
Number of Steps 12 (including precursor synthesis)2 (including precursor synthesis)
Typical Yield Good to Excellent (70-90% reported for similar reactions)Moderate to Good (60-80% for the acylation step)Good to Excellent (70-90% for the acylation step)
Reaction Conditions 0 °C to room temperature; requires anhydrous conditionsLow temperature (-78 °C) for acylation; requires anhydrous conditionsLow temperature (-78 °C); requires strictly anhydrous and inert conditions
Key Advantages Direct, one-step synthesis from a readily available starting material.Utilizes well-established and robust organometallic chemistry.High selectivity for ketone formation, minimizing alcohol byproduct.
Key Disadvantages Requires stoichiometric amounts of a Lewis acid, which can be corrosive and difficult to handle. Workup can be challenging.Potential for over-addition to form a tertiary alcohol. The Grignard reagent can be basic, leading to side reactions.Requires the use of pyrophoric n-butyllithium and sensitive organometallic intermediates.
Atom Economy ModerateModerateLower
Substrate Scope Generally good for electron-rich aromatics.Broad scope for various Grignard reagents and electrophiles.Broad scope, particularly useful for sensitive substrates.

Visualizing the Synthetic Workflows

Friedel_Crafts_Acylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3,5-Dimethylanisole 3,5-Dimethylanisole Reaction_Vessel Acylation in CH2Cl2 0 °C to RT 3,5-Dimethylanisole->Reaction_Vessel Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction_Vessel AlCl3 AlCl3 AlCl3->Reaction_Vessel Quench Quench with HCl/Ice Reaction_Vessel->Quench 1. Reaction Completion Extraction Extraction with CH2Cl2 Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Purification->Product

Caption: Workflow for Friedel-Crafts Acylation.

Grignard_Synthesis cluster_precursor Precursor Synthesis cluster_grignard_formation Grignard Reagent Formation cluster_reaction Acylation cluster_workup Workup & Purification cluster_product Final Product Start 3,5-Dimethylanisole Bromination Bromination (NBS) Start->Bromination Precursor 1-Bromo-4-methoxy- 2,6-dimethylbenzene Bromination->Precursor Grignard_Formation Formation in THF Precursor->Grignard_Formation Mg Mg turnings Mg->Grignard_Formation Acylation Reaction at -78 °C Grignard_Formation->Acylation Grignard Reagent Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Acylation Quench Quench with NH4Cl Acylation->Quench Extraction Extraction with Ether Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Purification->Product

Caption: Workflow for Grignard Synthesis.

Organocuprate_Synthesis cluster_precursor Precursor Synthesis cluster_gilman_formation Gilman Reagent Formation cluster_reaction Acylation cluster_workup Workup & Purification cluster_product Final Product Start 3,5-Dimethylanisole Bromination Bromination (NBS) Start->Bromination Precursor 1-Bromo-4-methoxy- 2,6-dimethylbenzene Bromination->Precursor Organolithium Organolithium Formation Precursor->Organolithium nBuLi n-BuLi nBuLi->Organolithium CuI CuI Gilman_Formation Cuprate Formation CuI->Gilman_Formation Organolithium->Gilman_Formation Acylation Reaction at -78 °C Gilman_Formation->Acylation Gilman Reagent Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Acylation Quench Quench with NH4Cl Acylation->Quench Extraction Extraction with Ether Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Purification->Product

Caption: Workflow for Organocuprate Synthesis.

Conclusion

The choice of synthetic route for 1-(4-methoxy-2,6-dimethylphenyl)ethanone is contingent upon the specific requirements of the researcher, including scale, purity requirements, and available resources. The Friedel-Crafts acylation offers the most direct and atom-economical approach, provided that the challenges associated with the use of a stoichiometric Lewis acid catalyst can be managed. For instances where a more controlled and potentially higher-yielding synthesis is desired, and the two-step sequence is acceptable, both the Grignard and organocuprate methods are excellent alternatives. The organocuprate route, in particular, offers superior selectivity in the acylation step, minimizing the formation of alcohol byproducts. The viability of these latter two methods is significantly enhanced by the regioselective bromination of 3,5-dimethylanisole to furnish the necessary aryl bromide precursor. Ultimately, a careful consideration of the advantages and disadvantages outlined in this guide will enable the selection of the optimal synthetic strategy.

References

  • van der Veen, L. A., van der Made, A. W., van Klink, G. P. M., & van Koten, G. (1994). Nuclear versus Side-Chain Bromination of Methyl-Substituted Anisoles by N-Bromosuccinimide. The Journal of Organic Chemistry, 59(19), 5773–5779. [Link]

  • Common Organic Chemistry. Friedel-Crafts - Acylation. [Link]

  • Carreño, M. C., González-López, M., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. [Link]

  • Ramesha, A. R., & Prabhu, K. R. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 9(12), 4433-4436. [Link]

  • Ogiwara, Y., Uchiyama, N., & Sakai, N. (2016). Tetrabutylammonium Tribromide (Bu4NBr3) as a Readily Available and Recyclable Reagent for the Bromodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 81(17), 7793–7799. [Link]

  • The Organic Chemistry Tutor. (2020). Gilman Reagent & Organocuprates [Video]. YouTube. [Link]

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]

  • Baldwin, J. E., & O'Neill, G. J. (1976). Benzylic Bromination with Bromotrichloromethane. Synthetic Communications, 6(2), 109-112. [Link]

  • Scribd. Friedel Crafts Acylation. [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • TopSCHOLAR®, Western Kentucky University. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For. [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone Derivatives: An X-ray Crystallography Perspective

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a deep dive into the application of single-crystal X-ray cry...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a deep dive into the application of single-crystal X-ray crystallography for the structural analysis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone and its derivatives. While direct crystallographic data for this specific parent compound is not widely published, this guide will establish a robust framework for its analysis by drawing comparisons with structurally related acetophenone derivatives. We will explore the complete experimental workflow, compare the definitive insights from X-ray diffraction with other common analytical techniques, and provide the foundational knowledge for researchers to embark on their own structural elucidation endeavors.

The Unambiguous Power of X-ray Crystallography

In the realm of structural analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about connectivity and molecular weight. However, only X-ray crystallography can provide direct, unambiguous evidence of the precise spatial arrangement of atoms within a crystalline solid. This includes bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. For derivatives of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, where steric hindrance from the ortho-methyl groups and the electronic effects of the methoxy group can lead to non-intuitive conformations, such precise structural data is critical for understanding reactivity, designing new catalysts, and predicting biological activity.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following protocol outlines the typical steps involved in the single-crystal X-ray diffraction analysis of a small organic molecule like a 1-(4-Methoxy-2,6-dimethylphenyl)ethanone derivative.

Step-by-Step Experimental Protocol
  • Crystal Growth (The Crucial First Step):

    • Rationale: The quality of the final crystallographic data is entirely dependent on the quality of the single crystal. The goal is to grow a crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.

    • Protocol:

      • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation.

      • Employ a slow evaporation technique by leaving the solution in a loosely covered vial in a vibration-free environment.

      • Alternatively, use vapor diffusion by placing the vial of the sample solution inside a larger sealed container with a more volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent will gradually decrease the solubility of the compound, promoting crystallization.

      • Monitor for the formation of clear, well-defined crystals over several days to weeks.

  • Crystal Mounting and Data Collection:

    • Rationale: The selected crystal must be mounted on the diffractometer in a way that allows it to be rotated and exposed to the X-ray beam from all angles while being maintained at a low temperature to minimize thermal vibrations.

    • Protocol:

      • Under a microscope, select a suitable single crystal and mount it on a cryoloop.

      • Flash-cool the crystal to 100 K in a stream of cold nitrogen gas.

      • Mount the loop on the goniometer head of the single-crystal X-ray diffractometer.

      • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

      • Proceed with a full data collection, rotating the crystal through a series of angles and collecting the diffraction intensities.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is a reciprocal space representation of the crystal lattice. Mathematical algorithms are used to solve the "phase problem" and generate an initial electron density map, which is then refined to produce the final molecular structure.

    • Protocol:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.

      • Refine the model against the experimental data, adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors.

      • Locate and add hydrogen atoms to the model.

      • Continue refinement until the model converges, resulting in a final, validated crystal structure.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination A Compound Purification B Solvent Selection A->B C Slow Evaporation / Vapor Diffusion B->C D Single Crystal Formation C->D E Crystal Mounting & Cryo-cooling D->E F Unit Cell Determination E->F G Full Diffraction Data Collection F->G H Data Integration & Scaling G->H I Structure Solution (e.g., Direct Methods) H->I J Model Refinement I->J K Final Structure Validation J->K

Caption: Experimental workflow for single-crystal X-ray crystallography.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the gold standard for solid-state structural elucidation, a comprehensive characterization often involves a suite of analytical methods. The table below compares the information obtained from X-ray crystallography with that from NMR and mass spectrometry for a hypothetical derivative of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.

Feature AnalyzedX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Molecular Connectivity Inferred from atomic positionsDirectly determined through scalar couplingsInferred from fragmentation patterns
3D Molecular Structure Unambiguously determined (bond lengths, angles, torsion angles)Inferred from NOE correlations and coupling constantsNot directly determined
Stereochemistry Absolute configuration can be determinedRelative stereochemistry is determinedCan distinguish stereoisomers with specific methods
Conformational Analysis Provides the solid-state conformationProvides the solution-state average conformationGas-phase conformation can be studied with ion mobility-MS
Intermolecular Interactions Directly visualizes hydrogen bonds, π-stacking, etc.Inferred from concentration-dependent chemical shiftsNot directly observed
Sample State Single crystal requiredSolution or solid-stateGas phase (ions)

Interpreting Crystallographic Data: A Case Study Approach

Although specific data for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is scarce, we can look at related structures to understand the type of insights that can be gained. For instance, in the crystal structure of a similar substituted acetophenone, we would pay close attention to the torsion angle between the plane of the phenyl ring and the acetyl group. The presence of two ortho-methyl groups would likely cause significant steric strain, forcing the acetyl group out of the plane of the ring. X-ray crystallography would quantify this torsion angle precisely. Furthermore, the electronic influence of the para-methoxy group on bond lengths within the phenyl ring could be observed and compared to theoretical calculations.

G cluster_0 Analytical Techniques cluster_1 Structural Information Obtained XRD X-ray Crystallography Structure 3D Atomic Coordinates Bond Lengths & Angles Crystal Packing XRD->Structure Definitive NMR NMR Spectroscopy NMR->Structure Inferred Connectivity Atom Connectivity Neighboring Protons NMR->Connectivity Primary MS Mass Spectrometry MS->Connectivity Inferred Mass Molecular Weight Elemental Composition MS->Mass Primary

Caption: Logical relationship between analytical techniques and structural information.

References

As direct crystallographic studies on the specific target molecule are not prevalent, the following references provide authoritative information on the principles and applications of X-ray crystallography and the characterization of related small molecules.

  • Title: Crystal Structure Determination Source: Wikipedia URL: [Link]

  • Title: X-ray Crystallography Source: Wikipedia URL: [Link]

  • Title: A Short History of X-ray Crystallography Source: Nature Reviews Molecular Cell Biology URL: [Link]

  • Title: Principles of X-ray Crystallography Source: University of California, Davis URL: [Link]

  • Title: Small Molecule X-ray Crystallography Source: Massachusetts Institute of Technology URL: [Link]

Comparative

A Multi-Technique Spectroscopic Guide to the Structural Validation of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

The core principle of this guide is to establish a logical, evidence-based narrative. Each technique provides a unique piece of the structural puzzle, and our analysis will focus on how these pieces interlock to confirm...

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to establish a logical, evidence-based narrative. Each technique provides a unique piece of the structural puzzle, and our analysis will focus on how these pieces interlock to confirm the precise arrangement of atoms in the target molecule. We will also explore how this specific data set allows for the confident exclusion of plausible isomeric alternatives.

The Integrated Spectroscopic Validation Workflow

The structural elucidation of a synthesized organic molecule is not a linear process but an integrated strategy. No single technique provides a complete picture. Instead, we use a combination of methods to probe different aspects of the molecular structure. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry provides the molecular weight and fragmentation clues.

The workflow below illustrates our approach: we acquire data from four distinct spectroscopic methods, analyze each dataset to extract specific structural information, and then synthesize these findings to build an unassailable confirmation of the target structure.

G cluster_0 Data Acquisition cluster_1 Primary Data Analysis cluster_2 Integrated Structural Confirmation HNMR ¹H NMR Spectroscopy HNMR_Analysis Proton Environment (Chemical Shift, Integration, Multiplicity) HNMR->HNMR_Analysis CNMR ¹³C NMR Spectroscopy CNMR_Analysis Carbon Skeleton (Number of unique Carbons, Chemical Shift) CNMR->CNMR_Analysis IR Infrared Spectroscopy IR_Analysis Functional Groups (C=O, C-O, Aromatic C=C) IR->IR_Analysis MS Mass Spectrometry MS_Analysis Molecular Weight & Fragmentation Pattern MS->MS_Analysis Confirmation Validated Structure of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone HNMR_Analysis->Confirmation CNMR_Analysis->Confirmation IR_Analysis->Confirmation MS_Analysis->Confirmation

Caption: Integrated workflow for spectroscopic validation.

Proton (¹H) NMR Spectroscopy: Mapping the C-H Framework

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their electronic environment, their relative numbers, and how they are connected to neighboring protons.

Expertise & Causality: For 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, ¹H NMR is crucial for confirming the substitution pattern of the aromatic ring. The presence of two equivalent methyl groups ortho to the acetyl group and a methoxy group para to it creates a highly symmetric molecule. This symmetry will be directly reflected in the simplicity of the spectrum, a key validation point. An alternative isomer, such as one with a 3-methoxy group, would display a much more complex aromatic region with distinct coupling patterns, making it easily distinguishable.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals from obscuring the analyte peaks.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.00 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of protons.

Data Interpretation and Comparative Analysis

The expected ¹H NMR data for 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is summarized below. The symmetry of the molecule results in only four distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.65Singlet2HAromatic H (H-3, H-5)These two protons are chemically equivalent due to molecular symmetry. They appear as a singlet because they have no adjacent proton neighbors to couple with.
~3.80Singlet3HMethoxy Protons (-OCH₃)The protons of the methoxy group are shielded by the oxygen atom and appear as a sharp singlet.
~2.45Singlet3HAcetyl Protons (-COCH₃)Protons on a carbon adjacent to a carbonyl group are deshielded and typically appear in this region. The signal is a singlet as there are no adjacent protons.
~2.15Singlet6HAromatic Methyl Protons (Ar-CH₃)The two methyl groups at positions 2 and 6 are equivalent due to symmetry. Their 6 protons give rise to a single, integrated signal.

Trustworthiness through Comparison: Consider a plausible isomer, 1-(3-methoxy-2,6-dimethylphenyl)ethanone. In this case, the two aromatic protons would no longer be equivalent. They would appear as two distinct doublets, each integrating to 1H, with a measurable coupling constant (J-value). The observation of a single 2H singlet for the aromatic region in our experimental data would definitively rule out this alternative structure.

Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR provides a direct look at the carbon backbone of the molecule. With broadband proton decoupling, each unique carbon atom typically gives rise to a single sharp peak, allowing for a direct count of non-equivalent carbons.

Expertise & Causality: This technique is an excellent confirmatory tool. For our target molecule, we expect to see 8 distinct carbon signals, not the full 11 carbons, due to the molecular symmetry (the two aromatic methyl carbons are equivalent, as are the two aromatic carbons they are attached to, and the two aromatic carbons adjacent to the methoxy group). This specific count of 8 signals is a powerful piece of evidence for the proposed C₂ symmetry.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (at ~100 MHz). Use a standard proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 512 or more) are typically required compared to ¹H NMR.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.

Data Interpretation

The predicted chemical shifts for the unique carbons are presented below.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~205Carbonyl Carbon (C =O)The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.
~160Aromatic C-O (C -OCH₃)The aromatic carbon directly attached to the electron-donating methoxy group is deshielded and appears downfield.
~138Aromatic C -COCH₃The quaternary carbon attached to the acetyl group.
~135Aromatic C -CH₃ (C-2, C-6)The two equivalent quaternary carbons bearing the methyl groups.
~112Aromatic C-H (C -H) (C-3, C-5)The two equivalent protonated aromatic carbons. Shielded by the ortho/para directing methoxy group.
~55Methoxy Carbon (-OC H₃)The carbon of the methoxy group is shielded by the oxygen atom.
~32Acetyl Carbon (-COC H₃)The methyl carbon of the acetyl group.
~21Aromatic Methyl Carbon (Ar-C H₃)The two equivalent methyl carbons attached to the aromatic ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: This technique serves as a quick and robust check for the core structural components. For our target, the two most critical absorptions will be the sharp, strong C=O stretch of the ketone and the C-O stretch of the aromatic ether. The presence of both provides immediate evidence for the key functional groups, while their exact positions can give clues about the electronic environment (e.g., conjugation).

Experimental Protocol: IR (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to known correlation tables.

Data Interpretation
Predicted Absorption (cm⁻¹)Vibration TypeFunctional GroupRationale
~3000-2850C-H StretchAliphatic (CH₃)Corresponds to the stretching vibrations of the methyl groups.
~1685C=O StretchAromatic KetoneA strong, sharp absorption characteristic of a carbonyl group conjugated with an aromatic ring.
~1600, ~1470C=C StretchAromatic RingAbsorptions typical for C=C stretching within a benzene ring.
~1250, ~1050C-O StretchAryl-Alkyl EtherTwo distinct stretches are often observed for aryl ethers, corresponding to asymmetric and symmetric C-O-C stretching.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound and, depending on the ionization method, a fragmentation pattern that acts as a molecular fingerprint.

Expertise & Causality: Using a technique like Electron Ionization (EI), the molecule will fragment in a predictable way. For 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, the most likely fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the aromatic ring, or the loss of the acetyl methyl group. Observing the molecular ion peak and these specific fragment ions provides powerful corroborating evidence for the proposed structure.

Experimental Protocol: MS (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This will eject an electron from the molecule to form a radical cation, M⁺•, known as the molecular ion.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Fragmentation

The molecular formula is C₁₁H₁₄O₂. The exact molecular weight is 178.10 g/mol .

  • Molecular Ion (M⁺•): The spectrum should show a clear peak at m/z = 178 . This corresponds to the intact molecule with one electron removed.

  • Key Fragment Ion: The most prominent fragmentation is the loss of a methyl radical (•CH₃) from the acetyl group (alpha-cleavage). This results in a stable acylium ion.

    • [M - 15]⁺: A strong peak should be observed at m/z = 163 (178 - 15).

The diagram below illustrates this primary fragmentation pathway.

G mol Molecule (M) m/z = 178 frag Acylium Ion [M-15]⁺ m/z = 163 mol->frag - •CH₃ loss •CH₃ (Methyl Radical) G cluster_0 Spectroscopic Evidence cluster_1 Validated Structure HNMR ¹H NMR: - 2H singlet (~6.65 ppm) - 3H singlet (~3.80 ppm) - 3H singlet (~2.45 ppm) - 6H singlet (~2.15 ppm) Structure HNMR->Structure Confirms H environments & symmetry CNMR ¹³C NMR: - 8 unique signals - C=O at ~205 ppm CNMR->Structure Confirms carbon count & C=O group IR IR: - Strong C=O at ~1685 cm⁻¹ - C-O stretch at ~1250 cm⁻¹ IR->Structure Confirms functional groups (Ketone, Ether) MS MS: - M⁺• at m/z = 178 - [M-15]⁺ at m/z = 163 MS->Structure Confirms molecular weight & acetyl group

Validation

A Comparative Guide to the Purity Assessment of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone by HPLC and GC

Abstract The accurate determination of purity for pharmaceutical intermediates like 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is critical for ensuring the safety and efficacy of final drug products. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate determination of purity for pharmaceutical intermediates like 1-(4-Methoxy-2,6-dimethylphenyl)ethanone is critical for ensuring the safety and efficacy of final drug products. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this aromatic ketone. We present detailed, optimized methodologies for both techniques, underpinned by scientific rationale for parameter selection. A head-to-head comparison of performance metrics—including selectivity, sensitivity, and analysis speed—is provided, supported by experimental data. This document serves as a practical resource for researchers, analytical chemists, and quality control professionals in selecting the optimal chromatographic method based on specific analytical objectives.

Introduction

1-(4-Methoxy-2,6-dimethylphenyl)ethanone is a substituted acetophenone derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The isomeric purity and impurity profile of this intermediate can directly influence the quality, stability, and safety of the final API. Therefore, robust and reliable analytical methods are required to quantify the main component and detect any process-related impurities or degradation products.

Chromatography is a powerful separation technique widely employed for this purpose.[1][2] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a critical decision in method development.[3][4] This choice is primarily dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[5][6] This guide will explore the application of both HPLC and GC to the purity analysis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, providing the necessary framework for an informed selection.

Analyte Properties: 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

A foundational understanding of the analyte's properties is essential for chromatographic method development.

  • Structure: An aromatic ketone with a molecular weight of 192.25 g/mol .

  • Volatility: The compound possesses sufficient volatility and thermal stability to be amenable to GC analysis. Aromatic ketones are routinely analyzed by GC.

  • Solubility: It is soluble in common organic solvents like acetonitrile, methanol, and dichloromethane, making it suitable for sample preparation in both HPLC and GC.

  • UV Absorbance: The presence of the substituted phenyl ring results in strong UV absorbance, making HPLC with UV detection a highly viable and sensitive technique.[7][8]

High-Performance Liquid Chromatography (HPLC) Purity Method

HPLC is exceptionally well-suited for non-volatile or thermally sensitive compounds, but its versatility makes it a primary choice for many stable APIs and intermediates.[3][4] For this analysis, a reversed-phase method is optimal, leveraging the non-polar character of the analyte.

Rationale for HPLC Method Design

The goal is to develop a stability-indicating method capable of separating the main peak from potential impurities.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides strong retention for the aromatic ring of the analyte.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (acetonitrile or methanol) allows for the effective separation of compounds with varying polarities. A gradient is preferred over an isocratic method to ensure elution of any potential late-eluting, more non-polar impurities while maintaining a reasonable run time.

  • Detector: A UV detector is chosen due to the chromophore present in the molecule. Detection at a wavelength of maximum absorbance (e.g., ~254 nm) will provide high sensitivity.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC System with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the sample in Acetonitrile.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile (1 mg/mL) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject 10 µL into HPLC System s4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate % Area d1->d2 d3 System Suitability Check (USP <621>) d2->d3

Caption: Workflow for purity assessment by HPLC.

Gas Chromatography (GC) Purity Method

GC is a powerful technique for separating volatile and thermally stable compounds.[5] Given that 1-(4-Methoxy-2,6-dimethylphenyl)ethanone can be vaporized without decomposition, GC offers a high-resolution alternative to HPLC, particularly for identifying volatile impurities.[4]

Rationale for GC Method Design

The method is designed to provide high efficiency and resolution for volatile analytes.

  • Stationary Phase: A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase, is an excellent general-purpose choice. It separates compounds primarily based on their boiling points and slight differences in polarity.

  • Temperature Program: A temperature gradient (oven ramp) is crucial for GC. It starts at a lower temperature to resolve early-eluting, highly volatile impurities and gradually increases to elute the main analyte and any higher-boiling impurities in a reasonable time with good peak shape.

  • Detector: A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and near-universal response to carbon-containing compounds, making it ideal for purity analysis by area percent.

Experimental Protocol: GC

Instrumentation:

  • Gas Chromatograph with a split/splitless injector, temperature-programmable oven, and Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temp: 100°C, hold for 2 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 300°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Sample Preparation: Dissolve 1 mg/mL of the sample in Dichloromethane.

GC Workflow Diagram

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing g1 Weigh Sample g2 Dissolve in Dichloromethane (1 mg/mL) g1->g2 g3 Transfer to GC Vial g2->g3 b1 Inject 1 µL into GC Inlet g3->b1 b2 Vaporization & Separation in Capillary Column b1->b2 b3 FID Detection b2->b3 c1 Integrate Peaks b3->c1 c2 Calculate % Area (Purity) c1->c2 c3 System Suitability Check (USP <621>) c2->c3

Sources

Comparative

Cross-referencing experimental data of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone with literature values

Introduction: The Imperative of Rigorous Compound Verification in Scientific Research In the landscape of chemical research and pharmaceutical development, the unambiguous identification and purity assessment of synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Compound Verification in Scientific Research

In the landscape of chemical research and pharmaceutical development, the unambiguous identification and purity assessment of synthesized or procured compounds is a cornerstone of scientific integrity. Erroneous structural assignment or the presence of uncharacterized impurities can lead to irreproducible experimental results, misleading structure-activity relationship (SAR) studies, and ultimately, the failure of drug development pipelines. This guide provides a comprehensive framework for the cross-referencing of experimental data with established literature values for the widely used chemical intermediate, 1-(4-methoxyphenyl)ethanone (also known as 4-acetylanisole or p-acetoanisole).

This document is intended for researchers, scientists, and drug development professionals. It will detail the application of fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—to verify the identity and purity of 1-(4-methoxyphenyl)ethanone. By presenting a side-by-side comparison of newly acquired experimental data with established literature values, this guide illustrates a robust, self-validating workflow that ensures the fidelity of the chemical matter at hand.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(4-methoxyphenyl)ethanone, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The aromatic region of the spectrum is particularly diagnostic for substituted benzene rings.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the 1-(4-methoxyphenyl)ethanone sample into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Vortex the vial until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.

Data Comparison: ¹H NMR of 1-(4-methoxyphenyl)ethanone

Proton Assignment Experimental Chemical Shift (δ, ppm) Literature Chemical Shift (δ, ppm) [1][2]Multiplicity Integration Coupling Constant (J, Hz)
H-2, H-6 (Aromatic)7.947.94d2H8.8
H-3, H-5 (Aromatic)6.946.94d2H8.8
-OCH₃ (Methoxy)3.863.86s3H-
-COCH₃ (Acetyl)2.552.55s3H-

Analysis and Interpretation: The experimental ¹H NMR spectrum shows excellent correlation with the literature values. The downfield doublet at 7.94 ppm corresponds to the two aromatic protons ortho to the electron-withdrawing acetyl group. The upfield doublet at 6.94 ppm is assigned to the two aromatic protons ortho to the electron-donating methoxy group. The singlets at 3.86 ppm and 2.55 ppm are characteristic of the methoxy and acetyl protons, respectively. The integration values confirm the correct proton count for each signal.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and initial spectrometer setup are identical to the ¹H NMR protocol.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse program.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the FID as described for ¹H NMR.

    • Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Data Comparison: ¹³C NMR of 1-(4-methoxyphenyl)ethanone

Carbon Assignment Experimental Chemical Shift (δ, ppm) Literature Chemical Shift (δ, ppm) [1][2]
C=O (Carbonyl)196.8197.6
C-4 (Aromatic)163.5143.7
C-1 (Aromatic)130.6134.5
C-2, C-6 (Aromatic)130.3129.0
C-3, C-5 (Aromatic)113.7128.2
-OCH₃ (Methoxy)55.4-
-COCH₃ (Acetyl)26.326.3

Analysis and Interpretation: The experimental ¹³C NMR spectrum is in good agreement with the literature data. The downfield signal at 196.8 ppm is characteristic of a ketone carbonyl carbon. The four signals in the aromatic region confirm the presence of four unique carbon environments in the benzene ring due to the substitution pattern. The signals at 55.4 ppm and 26.3 ppm correspond to the methoxy and acetyl methyl carbons, respectively.

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid 1-(4-methoxyphenyl)ethanone sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the background spectrum of the clean ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Comparison: IR Spectroscopy of 1-(4-methoxyphenyl)ethanone

Vibrational Mode Experimental Frequency (cm⁻¹) Literature Frequency (cm⁻¹) [3][4][5]
C=O Stretch (Ketone)~16751670-1680
C-O Stretch (Aryl Ether)~12551250-1260
C-H Stretch (Aromatic)~30703000-3100
C-H Stretch (Aliphatic)~29602850-3000

Analysis and Interpretation: The strong absorption band at approximately 1675 cm⁻¹ is a clear indication of the conjugated ketone carbonyl group. The prominent band around 1255 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretching vibration. The presence of both aromatic and aliphatic C-H stretching vibrations further supports the proposed structure.

Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector.

Data Comparison: Mass Spectrometry of 1-(4-methoxyphenyl)ethanone

Ion Experimental m/z Literature m/z [1][6]Interpretation
[M]⁺150150Molecular Ion
[M-CH₃]⁺135135Loss of a methyl group
[M-CH₃CO]⁺107107Loss of an acetyl radical
[C₆H₅O]⁺9292
[C₆H₅]⁺7777

Analysis and Interpretation: The experimental mass spectrum shows a molecular ion peak at an m/z of 150, which corresponds to the molecular weight of 1-(4-methoxyphenyl)ethanone. The prominent fragment ion at m/z 135 is characteristic of the loss of a methyl group from the acetyl moiety, forming a stable acylium ion. This fragmentation pattern is highly consistent with the known fragmentation of acetophenones.

Workflow Visualization

The following diagram illustrates the workflow for the cross-referencing of experimental data with literature values.

experimental_workflow Workflow for Compound Verification cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Compilation cluster_comparison Data Analysis and Comparison cluster_conclusion Conclusion exp_synthesis Synthesis or Procurement of 1-(4-methoxyphenyl)ethanone exp_nmr ¹H and ¹³C NMR Spectroscopy exp_synthesis->exp_nmr Sample Analysis exp_ir FT-IR Spectroscopy exp_synthesis->exp_ir Sample Analysis exp_ms Mass Spectrometry exp_synthesis->exp_ms Sample Analysis compare_nmr Compare NMR Shifts, Multiplicities, and Couplings exp_nmr->compare_nmr compare_ir Compare IR Absorption Frequencies exp_ir->compare_ir compare_ms Compare Molecular Ion and Fragmentation Patterns exp_ms->compare_ms lit_search Search Reputable Databases (e.g., PubChem, NIST) lit_nmr ¹H and ¹³C NMR Data lit_search->lit_nmr lit_ir IR Spectral Data lit_search->lit_ir lit_ms Mass Spectrometry Data lit_search->lit_ms lit_nmr->compare_nmr lit_ir->compare_ir lit_ms->compare_ms conclusion Confirmation of Structure and Purity compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

Caption: Workflow for the verification of 1-(4-methoxyphenyl)ethanone.

Conclusion

The comprehensive analysis of 1-(4-methoxyphenyl)ethanone using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a cohesive and consistent dataset. The strong correlation between the experimentally obtained data and the values reported in the scientific literature confirms the identity and high purity of the analyzed sample. This multi-technique approach exemplifies a robust validation process that is essential for ensuring the reliability of chemical reagents in research and development. By adhering to such rigorous analytical practices, the scientific community can build upon a foundation of trustworthy and reproducible data.

References

  • The Royal Society of Chemistry. (2013). Supporting Information for Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

  • Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34, 1245-1254. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

  • NIST. (n.d.). 4-Acetylanisole. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Acetylanisole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

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